5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
Description
BenchChem offers high-quality 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-4-(dimethylamino)-2-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-4-9-6(11(2)3)5(8)7(12)10-4/h1-3H3,(H,9,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTUIOFVQNTWQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C(=O)N1)Cl)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 2-Methyl-4-Pyrimidinol Derivatives in Drug Discovery
The following technical guide provides an in-depth review of 2-methyl-4-pyrimidinol (2-methylpyrimidin-4(3H)-one) derivatives, structured for researchers in medicinal chemistry and drug development.
Executive Summary & Chemical Identity
2-methyl-4-pyrimidinol (CAS: 2941-23-3) is a privileged heterocyclic scaffold serving as a cornerstone in the synthesis of thiamine (Vitamin B1) analogs, kinase inhibitors, and antimicrobial agents.[1] While often chemically nomenclated as an "ol" (alcohol), this heterocycle exists predominantly as the 2-methylpyrimidin-4(3H)-one tautomer in the solid state and polar solvents.
Understanding this tautomeric equilibrium is the first "gate" in successful functionalization. The "one" form dictates nucleophilicity at the N3 position, while the "ol" form is the reactive species in O-alkylation or aromatization reactions (e.g., chlorination).
Tautomeric Equilibrium & Reactivity
The reactivity profile of the core scaffold is defined by the dynamic shift between the lactam (keto) and lactim (enol) forms.
Figure 1: Tautomeric equilibrium governing the reactivity of the 2-methyl-4-pyrimidinol core.
Synthetic Strategies & Causality
The synthesis of the 2-methyl-4-pyrimidinol core relies on the condensation of a C2 fragment (amidine) with a C3 fragment (dielectrophile) . The choice of the C3 fragment dictates the substitution pattern at positions 5 and 6.
Core Ring Construction
The most robust route utilizes Acetamidine Hydrochloride condensed with Ethyl Propiolate (for unsubstituted 5,6-positions) or Ethyl Acetoacetate (for 6-methyl derivatives).
-
Mechanism: The amidine nitrogen attacks the ester carbonyl (or beta-carbon depending on conditions), followed by cyclization.
-
Critical Control Point: The use of sodium ethoxide (NaOEt) must be stoichiometric. Excess base can lead to ring opening or side reactions with the ester.
Functionalization: The "Chlorine Switch"
To access pharmacological derivatives (e.g., kinase inhibitors), the C4-hydroxyl group is almost invariably converted to a chloride leaving group. This "activation" allows for SNAr reactions with amines.
Protocol Logic:
-
Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack type activation).
-
Safety: The reaction generates HCl gas. Quenching requires careful temperature control to prevent hydrolysis of the newly formed C-Cl bond.
Figure 2: Step-wise synthetic workflow from raw materials to bioactive scaffold.
Pharmacological Applications
Derivatives of 2-methyl-4-pyrimidinol are potent modulators in oncology and infectious disease.[1][4]
Kinase Inhibition (CDK2/CDK9)
The 2-aminopyrimidine motif (accessible via SNAr on the 4-chloro intermediate) mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.
-
Mechanism: Competitive inhibition at the ATP-binding site.
-
Key Derivative: Compound 20a (Thiazole-substituted) has shown dual inhibition of CDK2 (IC50 = 4 nM) and CDK9 (IC50 = 9 nM), inducing apoptosis in HCT116 cancer cells [5].
Thiamine Antagonism & Biosynthesis
The 2-methyl-4-amino-5-aminomethylpyrimidine moiety is the "pyrimidine half" of Vitamin B1 (Thiamine). Analogs where the 4-amino group is replaced or modified can act as antimetabolites, inhibiting thiamine pyrophosphokinase.
Quantitative Activity Data (SAR Summary)
| Derivative Class | Target | Key Substituent (R at C4) | Activity (IC50 / MIC) | Reference |
| Thiazole-Pyrimidine | CDK2 / CDK9 | 4-(sulfamoylphenyl)amino | 4 nM (CDK2) | [5] |
| Pyrazolopyrimidine | FGFR1 | 7-methoxy-5-methylbenzo... | < 0.3 nM | [6] |
| 2-Methylthio-deriv | Antimicrobial | S-Methyl (at C2) | MIC: 10-50 µg/mL | [1] |
Experimental Protocols
Note: All procedures must be conducted in a fume hood with appropriate PPE.
Protocol A: Synthesis of 2-Methyl-6-hydroxypyrimidine (Core)
Objective: Condensation of acetamidine with ethyl acetoacetate.
-
Preparation: Dissolve sodium metal (2.3 g, 0.1 mol) in absolute ethanol (50 mL) to generate NaOEt in situ.
-
Addition: Add acetamidine hydrochloride (9.5 g, 0.1 mol) to the solution. Stir for 15 min. Filter off the precipitated NaCl.
-
Condensation: Add ethyl acetoacetate (13.0 g, 0.1 mol) to the filtrate.
-
Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. A solid precipitate often forms.
-
Isolation: Cool to room temperature. Evaporate solvent under reduced pressure. Dissolve residue in minimum cold water.
-
Neutralization: Acidify carefully with conc. HCl to pH 5–6. The product (2-methyl-6-hydroxypyrimidine) will precipitate as white/off-white crystals.
-
Purification: Recrystallize from ethanol/water. Yield: ~60-70%.
Protocol B: Chlorination to 4-Chloro-2-methylpyrimidine
Objective: Activation of the hydroxyl group.
-
Setup: Place 2-methyl-4-pyrimidinol (10 g) in a round-bottom flask.
-
Reagent: Add Phosphorus Oxychloride (POCl3, 40 mL). Caution: Corrosive/Toxic.
-
Catalyst: Add N,N-Dimethylaniline (1 mL).
-
Reaction: Reflux (105°C) for 2–3 hours until the solution becomes clear.
-
Quench (Critical): Cool the mixture. Pour slowly onto crushed ice (200 g) with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the chloride.
-
Extraction: Neutralize with NaHCO3 (solid) to pH 7. Extract immediately with Dichloromethane (3 x 50 mL).
-
Drying: Dry organic layer over MgSO4 and concentrate.
References
-
PubChem. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol. National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine Synthesis. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2025). Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors. ACS Publications. Retrieved from [Link]
-
Wang, et al. (2023). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors. PMC. Retrieved from [Link]
-
MDPI. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines Using Equimolar POCl3. Retrieved from [Link]
- Google Patents. (2002). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
Sources
Solubility profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol in water vs organic solvents
An In-depth Technical Guide to the Solubility Profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol in Water vs. Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, a heterocyclic compound of interest in drug discovery. We will explore the theoretical underpinnings of its solubility in aqueous and organic media, provide detailed experimental protocols for solubility determination, and discuss the implications of these findings for pharmaceutical development. This document is intended to serve as a practical resource for researchers and scientists, offering both foundational knowledge and actionable methodologies.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug from discovery to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3] Among these properties, aqueous solubility is a paramount concern, as a drug must dissolve in physiological fluids to be absorbed and exert its therapeutic effect.[2] 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, a substituted pyrimidine, belongs to a class of heterocyclic compounds known for their diverse biological activities.[4][5] Understanding its solubility is not merely an academic exercise but a crucial step in its development as a potential therapeutic agent.
The "like dissolves like" principle serves as a fundamental guideline in predicting solubility.[6] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[6] The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and polar functional groups. The structure of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, with its nitrogen and oxygen atoms, suggests the capacity for hydrogen bonding, which can significantly influence its solubility in polar solvents like water.[5] Conversely, its organic backbone may contribute to solubility in less polar organic solvents.
Physicochemical Properties and Predicted Solubility Behavior
Key Molecular Features Influencing Solubility:
-
Pyrimidine Core: The pyrimidine ring is a nitrogen-containing heterocycle. The presence of nitrogen atoms can increase the polarity of the molecule and provide sites for hydrogen bonding.[3]
-
Functional Groups: The chloro, dimethylamino, methyl, and hydroxyl (in the tautomeric 4-pyrimidinol form) groups each contribute to the overall polarity and hydrogen bonding capacity of the molecule.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant factor affecting solubility.[3] Strong intermolecular forces within the crystal can lead to lower solubility.
Based on its structure, we can anticipate that 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol will exhibit some degree of solubility in polar protic solvents like water and alcohols, due to the potential for hydrogen bonding. Its solubility in non-polar organic solvents is expected to be lower.
Experimental Determination of Solubility: Methodologies and Protocols
The experimental determination of solubility is a cornerstone of pre-formulation studies. Various methods can be employed, ranging from simple qualitative tests to more quantitative and sophisticated techniques.[7]
Qualitative Solubility Assessment
A preliminary assessment of solubility can be performed to classify the compound into broad solubility categories.[8][9]
Protocol for Qualitative Solubility Testing:
-
Sample Preparation: Accurately weigh approximately 10 mg of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.
-
Solvent Addition: Add 1 mL of the desired solvent (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane) to the sample in a clear glass vial.
-
Observation: Vigorously vortex the mixture for 1-2 minutes and visually inspect for the presence of undissolved solid particles.
-
Classification:
-
Very Soluble: No undissolved solid is visible.
-
Freely Soluble: A small amount of solid dissolves completely upon further addition of a small volume of solvent.
-
Soluble: The majority of the solid dissolves.
-
Slightly Soluble: Only a small portion of the solid dissolves.
-
Insoluble: No apparent dissolution of the solid.
-
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.
Protocol for Shake-Flask Solubility Determination:
-
Preparation of Saturated Solution: Add an excess amount of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge or filter the suspension to separate the solid from the saturated solution. A syringe filter (e.g., 0.22 µm) is recommended to remove fine particles.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Caption: Workflow for Shake-Flask Solubility Determination.
Factors Influencing the Solubility Profile
Several factors can significantly impact the solubility of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.[1][2][10]
Effect of pH on Aqueous Solubility
The presence of the dimethylamino group, a basic moiety, and the pyrimidinol group, which can exhibit acidic or basic properties depending on the tautomeric form, suggests that the aqueous solubility of the compound will be pH-dependent. In acidic solutions, the dimethylamino group will be protonated, forming a more soluble salt. Conversely, in basic solutions, the pyrimidinol group may be deprotonated, also potentially increasing solubility.
Caption: Influence of pH on the Ionization and Solubility.
Influence of Solvent Polarity
The solubility in different organic solvents will depend on the polarity of the solvent and its ability to interact with the solute.
| Solvent Class | Example Solvents | Predicted Solubility of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol | Rationale |
| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Capable of hydrogen bonding with the pyrimidinol and dimethylamino groups. |
| Polar Aprotic | DMSO, DMF, Acetone | Moderate | Can act as hydrogen bond acceptors and have dipole-dipole interactions. |
| Non-polar | Hexane, Toluene | Low | Limited ability to interact with the polar functional groups of the molecule. |
Temperature Effects
For most solid solutes, solubility increases with increasing temperature.[10] This is because the dissolution process is often endothermic, meaning it absorbs heat.[1] Determining the temperature dependence of solubility is crucial for understanding and controlling crystallization processes during manufacturing.
Data Summary and Interpretation
While specific experimental values for the target compound are not available, a hypothetical data table is presented below to illustrate how the results of solubility studies should be presented.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Comments |
| Water (pH 7.0) | 25 | Hypothetical Value | Baseline aqueous solubility. |
| 0.1 M HCl (pH 1.0) | 25 | Hypothetical Value | Expected to be higher due to salt formation. |
| 0.1 M NaOH (pH 13.0) | 25 | Hypothetical Value | May be higher due to deprotonation. |
| Ethanol | 25 | Hypothetical Value | Good solubility in a polar protic solvent. |
| Acetone | 25 | Hypothetical Value | Moderate solubility in a polar aprotic solvent. |
| Hexane | 25 | Hypothetical Value | Poor solubility in a non-polar solvent. |
Conclusion and Future Directions
This guide has provided a comprehensive framework for understanding and experimentally determining the solubility profile of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. A thorough characterization of its solubility in aqueous and organic solvents is a critical early step in the drug development process. The proposed experimental protocols offer a robust starting point for generating the necessary data to inform formulation strategies and predict in vivo performance. Future work should focus on obtaining precise experimental solubility data and exploring advanced formulation techniques to enhance the bioavailability of this promising compound if its intrinsic solubility is found to be a limiting factor.
References
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Solubility test for Organic Compounds. (2024, September 24). Online Chemistry Lab. [Link]
-
Experiment 1. Solubility of Organic Compounds. Scribd. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. Grossmont College. [Link]
-
Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]
-
Baluja, S., & Bhatt, M. (2014). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie, 59(11-12), 1037-1044. [Link]
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Solubility of Organic Compounds. (2023, August 31). University of Toronto. [Link]
-
Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Journal of Pharmaceutical Sciences, 81(4), 372-379. [Link]
-
RSC Publishing. (2021, August 27). CHAPTER 2: Tactics to Improve Solubility. [Link]
-
Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5). [Link]
-
Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. International Journal of Novel Research and Development. [Link]
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4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. [Link]
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13.3: Factors Affecting Solubility. (2026, January 27). Chemistry LibreTexts. [Link]
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Methodological & Application
Application Note & Protocol: Optimized Chlorination of Dimethylamino Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the optimized reaction conditions for the chlorination of dimethylamino pyrimidines, critical intermediates in the synthesis of numerous pharmaceutical agents. We will move beyond a simple recitation of steps to provide a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and the necessary safety protocols. This guide is designed to empower researchers to achieve higher yields, better purity, and more reproducible results in their synthetic endeavors.
Introduction: The Synthetic Significance of Chlorinated Dimethylamino Pyrimidines
Dimethylamino pyrimidines are privileged scaffolds in medicinal chemistry. Their subsequent chlorination is a pivotal transformation, installing a versatile leaving group that allows for a wide array of nucleophilic substitution reactions. This opens the door to the synthesis of diverse compound libraries for drug discovery, targeting indications ranging from oncology to infectious diseases. The efficiency and selectivity of this chlorination step are therefore of paramount importance, directly impacting the overall success of a synthetic campaign.
The primary challenge in the chlorination of dimethylamino pyrimidines lies in controlling the regioselectivity and avoiding over-chlorination or unwanted side reactions. The electron-donating nature of the dimethylamino group activates the pyrimidine ring, making it susceptible to electrophilic attack. However, this activation must be carefully modulated to achieve the desired monochlorinated product.
Mechanistic Considerations: The 'Why' Behind the Protocol
The chlorination of dimethylamino pyrimidines typically proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The choice of chlorinating agent is critical, as it dictates the nature of the active electrophile (e.g., Cl⁺ or a polarized Cl-X species).
Commonly employed chlorinating agents include:
-
N-Chlorosuccinimide (NCS): A mild and versatile reagent, often used for its ease of handling and selectivity.
-
Sulfuryl chloride (SO₂Cl₂): A more reactive agent, capable of chlorinating less activated rings.
-
Phosphorus oxychloride (POCl₃): Primarily used for the conversion of hydroxypyrimidines to their chloro derivatives, but can also effect direct chlorination under certain conditions.
The reaction is typically carried out in an inert solvent, and the choice of solvent can significantly influence the reaction rate and selectivity.
Figure 1: Generalized mechanism for the electrophilic chlorination of dimethylamino pyrimidines.
Optimization of Reaction Parameters: A Data-Driven Approach
The following table summarizes key parameters and their impact on the chlorination of a model substrate, 4-(dimethylamino)pyrimidine.
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) | Observations |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) | Phosphorus Oxychloride (POCl₃) | 85 | 70 | 92 |
| Solvent | Acetonitrile (MeCN) | Dichloromethane (DCM) | Toluene | 88 | 82 | 75 |
| Temperature | 0 °C to rt | -78 °C to 0 °C | 80 °C | 90 | 85 | 65 |
| Reaction Time | 2 hours | 1 hour | 6 hours | 87 | 91 | 78 |
| Stoichiometry (Agent:Substrate) | 1.1 : 1 | 1.05 : 1 | 1.2 : 1 | 92 | 88 | 80 |
Analysis of Optimization Data:
-
Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) generally provides a good balance of reactivity and selectivity, leading to high yields of the desired product with minimal byproducts. Sulfuryl chloride is more reactive and may require cryogenic temperatures to control selectivity. Phosphorus oxychloride is most effective when a hydroxyl group is present, but can be used for direct chlorination at elevated temperatures, albeit with potentially lower yields.
-
Solvent Effects: Acetonitrile is a polar aprotic solvent that often facilitates the reaction with NCS. Dichloromethane is a common choice for reactions with sulfuryl chloride. The choice of solvent can impact the solubility of the reagents and intermediates, thereby influencing the reaction kinetics.
-
Temperature Control: For highly reactive systems, initial cooling is crucial to prevent over-reaction and the formation of di-chlorinated species. The reaction is then often allowed to warm to room temperature to ensure complete conversion.
-
Stoichiometry: A slight excess of the chlorinating agent is typically used to drive the reaction to completion. However, a large excess should be avoided to minimize the formation of impurities.
Detailed Experimental Protocols
Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) in Acetonitrile
This protocol is recommended for its high yield, selectivity, and operational simplicity.
Figure 2: Step-by-step workflow for the chlorination of dimethylamino pyrimidines using NCS.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the dimethylamino pyrimidine substrate (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile (typically 5-10 mL per mmol of substrate) and stir until the substrate is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (1.1 eq) portion-wise over 5-10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 1.5 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Quenching and Workup: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Then, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure chlorinated dimethylamino pyrimidine.
Safety Precautions:
-
N-Chlorosuccinimide is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Acetonitrile is flammable and toxic. Work in a well-ventilated fume hood.
-
The reaction may be exothermic. Careful temperature control is essential, especially during the addition of the chlorinating agent.
Trustworthiness and Self-Validation
The protocols outlined in this document are designed to be self-validating. The inclusion of in-process monitoring via TLC or LC-MS allows the researcher to track the reaction's progress and confirm the consumption of starting material. Furthermore, the final product should be thoroughly characterized by standard analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its identity and purity, thus validating the success of the chosen reaction conditions.
Conclusion
The chlorination of dimethylamino pyrimidines is a fundamental transformation in synthetic organic and medicinal chemistry. By understanding the underlying mechanistic principles and systematically optimizing key reaction parameters, researchers can achieve high yields of the desired chlorinated products with excellent purity. The use of N-Chlorosuccinimide in acetonitrile at controlled temperatures represents a robust and reliable method for this transformation. As with any chemical reaction, careful attention to safety and rigorous analytical characterization are paramount to ensuring successful and reproducible outcomes.
References
-
Strategic Applications of Named Reactions in Organic Synthesis. Kürti, L.; Czakó, B. Elsevier, 2005. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Smith, M. B. Wiley, 2013. [Link]
-
Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Edition. Larock, R. C. Wiley-VCH, 1999. [Link]
Topic: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
An Application Note from the Desk of a Senior Application Scientist
Abstract
This technical guide provides a detailed, science-driven protocol for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. As a key pyrimidine derivative with significant potential in pharmaceutical development, a reliable and validated analytical method is imperative for ensuring product quality, from early-stage synthesis to final product release and stability testing. This document moves beyond a simple recitation of steps, delving into the causal reasoning behind critical methodological choices—from mobile phase pH control to the specific parameters of forced degradation studies. The method employs a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, coupled with UV detection. All protocols are designed to be self-validating and are grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Foundational Principles: From Analyte to Method
The cornerstone of effective HPLC method development is a deep understanding of the analyte's physicochemical properties. 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is a substituted pyrimidine, a class of heterocyclic compounds known for their wide range of biological activities.[1] The molecular structure, featuring a halogen, a basic dimethylamino group, and a pyrimidinol core capable of tautomerism and protonation/deprotonation, dictates our analytical strategy.
Key Physicochemical Considerations:
-
Structure and Polarity: The presence of both polar functional groups (dimethylamino, pyrimidinol) and non-polar moieties (methyl, chloro-substituted ring) suggests a moderate polarity. This makes the compound an ideal candidate for reversed-phase HPLC, the most widely used mode of chromatography due to its compatibility with aqueous-organic mobile phases where most samples are soluble.[2][3][4]
-
Ionization (pKa): The dimethylamino group is basic, while the pyrimidinol ring has both acidic and basic character. Controlling the pH of the mobile phase is therefore the most critical factor for achieving reproducible retention and symmetrical peak shape. By operating at a pH well below the pKa of the basic nitrogen, we ensure a single, stable protonated species.
-
UV Absorbance: The conjugated pyrimidine ring system is an excellent chromophore, making UV-Vis spectrophotometry a highly sensitive and appropriate detection method. A preliminary scan to determine the wavelength of maximum absorbance (λmax) is a mandatory first step. For many pyrimidine derivatives, this falls in the range of 250-280 nm.[5][6]
The logical flow of method development, from initial characterization to final validation, is a systematic process designed to ensure a robust and reliable final method.
Diagram: Logical Workflow for HPLC Method Development
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Scalable Biomanufacturing of Calcimycin (A23187): From Strain Optimization to High-Purity Isolation
Executive Summary & Strategic Rationale
Calcimycin (A23187) is a pyrrole polyether antibiotic and a highly specific divalent cation ionophore (Ca²⁺, Mg²⁺).[1] While widely used as a biochemical tool to induce calcium-dependent cell signaling, its industrial production is often bottlenecked by low fermentation titers and complex downstream processing (DSP) due to its lipophilic nature.
This Application Note departs from standard laboratory-scale shake-flask protocols. Instead, it outlines a scalable industrial workflow focusing on two critical efficiency drivers:
-
Metabolic Precursor Feeding: Leveraging the biosynthetic requirement for Tryptophan and Propionate to enhance flux.
-
Solid-Liquid Extraction (SLE): Prioritizing biomass extraction over whole-broth extraction to minimize solvent usage and emulsion formation.
Upstream Processing: Fermentation Strategy
Strain & Inoculum Train
Organism: Streptomyces chartreusis (e.g., NRRL 3882 or high-yield mutants).
Scalability Insight: Streptomyces are filamentous. In large-scale stirred tanks, shear stress can fragment mycelia, altering morphology and productivity. The inoculum train must condition the culture to a pelleted morphology rather than dispersed filaments to improve rheology and oxygen transfer.
-
Seed Stage 1: 250 mL baffled flask, Tryptone-Yeast Extract broth, 48h at 28°C.
-
Seed Stage 2: 10L Stirred Tank Reactor (STR). Transfer at mid-log phase (OD₆₀₀ ~4-6).
-
Production: 1,000L+ STR.
Production Media & Metabolic Engineering
The A23187 scaffold comprises a spiroketal ring (polyketide origin) and a benzoxazole moiety (shikimate pathway origin).
Critical Formulation: To maximize titer, we move from complex "oatmeal" media (variable composition) to a semi-defined medium optimized for precursor availability.
| Component | Concentration (g/L) | Function | Mechanistic Rationale |
| Glucose | 40.0 | Carbon Source | Rapid biomass buildup. |
| Soybean Meal | 15.0 | Nitrogen/Complex | Slow-release nitrogen source. |
| L-Tryptophan | 0.5 - 1.0 | Precursor | Direct precursor for the α-ketopyrrole moiety. |
| Na-Propionate | 0.5 (Fed-batch) | Precursor | Building block for the spiroketal polyketide chain. |
| CaCO₃ | 4.0 | Buffer/Inducer | Maintains pH and provides Ca²⁺ to stabilize the ionophore. |
| Methyl Oleate | 2.0 | Antifoam/Carbon | Lipid source; suppresses foaming common in soy media. |
Process Control Parameters
-
Temperature: 28°C ± 0.5°C.
-
pH: Controlled at 6.8–7.2 using NH₄OH (also a nitrogen source) and H₂SO₄.
-
Dissolved Oxygen (DO): Maintain >30% saturation.
-
Cascade Control: Agitation first (up to tip speed 3.5 m/s), then air flow, then O₂ enrichment.
-
-
Feeding Strategy: Pulse-feed Propionate starting at hour 48 to avoid toxicity while sustaining polyketide synthesis.
Downstream Processing (DSP): Isolation & Purification
The "Biomass-First" Extraction Logic
A23187 is highly hydrophobic and predominantly intracellular or bound to the mycelial cell wall.
-
Standard Error: Extracting the whole broth (liquid + cells) creates massive emulsions and requires 3x solvent volume.
-
Scalable Protocol: Separate cells first. The product is in the solid phase.
Step-by-Step Isolation Protocol
-
Harvest & Filtration:
-
Use a Rotary Drum Vacuum Filter (RDVF) or Plate-and-Frame filter press with diatomaceous earth aid.
-
Discard the liquid supernatant (contains polar impurities and minimal product).
-
Metric: Target moisture content of wet cake < 60%.
-
-
Solvent Extraction (Mycelial Cake):
-
Resuspend wet cake in Acetone or Ethyl Acetate (1:3 solid-to-solvent ratio).
-
Agitate for 4 hours at ambient temperature.
-
Filter to remove cell debris.
-
Validation: HPLC analysis of spent cake should show <5% residual A23187.
-
-
Concentration & Phase Wash:
-
Concentrate the organic extract via vacuum evaporation to an oily residue.
-
Redissolve in Ethyl Acetate.[2]
-
Acid Wash: Wash with 0.1N HCl (removes basic impurities).
-
Base Wash: Wash with 5% NaHCO₃ (removes acidic impurities/phenolics).
-
Dry organic layer over Na₂SO₄.
-
-
Crystallization (Polishing):
-
Evaporate Ethyl Acetate.
-
Redissolve in minimal hot Methanol or Benzene (industrial precaution required).
-
Cool slowly to 4°C. A23187 crystallizes as the free acid or calcium salt depending on pH adjustment.
-
Visualizing the Workflow
Scalable Manufacturing Process Flow
The following diagram illustrates the optimized pathway from cryo-vial to final crystal, emphasizing the "Biomass-First" extraction route.
Caption: Figure 1: Optimized manufacturing workflow prioritizing mycelial capture to reduce solvent load.
Biosynthetic Logic & Precursor Feeding
Understanding why we feed Tryptophan is crucial. This diagram maps the metabolic inputs to the A23187 structure.
Caption: Figure 2: Metabolic inputs. Tryptophan feeding directly boosts the rate-limiting pyrrole/benzoxazole synthesis.
Quality Control & Validation
HPLC Method (Purity)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: Gradient of Methanol (A) and Water + 0.1% TFA (B).
-
0-5 min: 60% A
-
5-25 min: Ramp to 95% A
-
-
Detection: UV at 280 nm (characteristic of the benzoxazole chromophore) and 378 nm .
-
Flow Rate: 1.0 mL/min.
Spectroscopic Identity
-
UV Spectrum: Maxima at 204, 278, and 378 nm in ethanol.
-
Fluorescence: Strong emission at 430 nm when excited at 378 nm (useful for high-sensitivity trace detection).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Titer | Nitrogen repression or precursor limitation. | Switch to slow-release Soy meal; Initiate Tryptophan feed at 24h. |
| High Emulsion | Whole broth extraction; high protein content. | Do not skip filtration. Extract only the wet cake. Use demulsifier if necessary. |
| Impurity: Cezomycin | Incomplete biosynthesis (lack of methyl group). | Ensure adequate S-adenosylmethionine (SAM) cycle activity; check Cobalt/B12 levels in media. |
| Crystal Color | Phenolic contaminants. | Ensure thorough wash with 5% NaHCO₃ during the solvent phase. |
References
-
Reed, P. W., & Lardy, H. A. (1972). A23187: A Divalent Cation Ionophore.[1][3][4][5][6] Journal of Biological Chemistry, 247(21), 6970–6977. Link
-
Wu, Q., Liang, J., Lin, S., et al. (2011).[6] Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882.[1] Antimicrobial Agents and Chemotherapy, 55(3), 974–982. Link
-
Abbott, B. J., et al. (1979). Microbial transformation of A23187, a divalent cation ionophore antibiotic.[1][2][3] Antimicrobial Agents and Chemotherapy, 16(6), 808–812.[3] Link
-
Prudhomme, M., et al. (1986). Biosynthesis of A23187.[2][6] The Journal of Antibiotics, 39(7), 934-942. (Source for Tryptophan/Propionate precursor data).
-
MedChemExpress. Calcimycin (A-23187) Product Datasheet & Handling. Link
Sources
- 1. Characterization of the Biosynthesis Gene Cluster for the Pyrrole Polyether Antibiotic Calcimycin (A23187) in Streptomyces chartreusis NRRL 3882 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Microbial transformation of A23187, a divalent cation ionophore antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BIOSYNTHESIS OF THE IONOPHOROUS ANTIBIOTIC A23187 [jstage.jst.go.jp]
Application Note: Strategic Utilization of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol in Drug Discovery
The following Application Note is designed for research scientists and process chemists in the pharmaceutical industry. It focuses on the strategic utilization of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol (CDM-Pyrimidinol) as a versatile scaffold for the synthesis of kinase inhibitors (specifically CDK and JAK families) and antiviral agents.
Executive Summary
5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol (referred to herein as CDM-Pyrimidinol ) represents a "privileged scaffold" in modern medicinal chemistry. Its structural motif—a fully substituted pyrimidine core—offers orthogonal reactivity handles that are critical for Fragment-Based Drug Discovery (FBDD).
Unlike simple pyrimidines, CDM-Pyrimidinol possesses three distinct sites for diversification:
-
C4-Hydroxyl (Tautomeric Keto): A handle for activation (via POCl₃/SOCl₂) to an electrophilic chloride, enabling SNAr displacements.
-
C5-Chlorine: A pre-installed halogen capable of participating in palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or acting as a steric blocker to metabolic oxidation.
-
C6-Dimethylamine: An electron-donating group that modulates the pKa of the ring nitrogens, influencing solubility and binding affinity in ATP-competitive pockets.
This guide details the synthesis, functionalization, and application of CDM-Pyrimidinol as an intermediate for Cyclin-Dependent Kinase (CDK) inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
Chemical Profile & Reactivity[1][2][3]
| Property | Specification |
| IUPAC Name | 5-Chloro-6-(dimethylamino)-2-methylpyrimidin-4-ol |
| Molecular Formula | C₇H₁₀ClN₃O |
| Molecular Weight | 187.63 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH; sparingly soluble in water |
| pKa (Calc) | ~9.2 (OH/NH tautomer), ~2.5 (N1/N3 protonation) |
| Key Reactivity | Electrophilic at C4 (after activation); Nucleophilic at N1/N3; Pd-reactive at C5 |
Structural Insight
The molecule exists in a tautomeric equilibrium between the 4-pyrimidinol (enol) and 4(3H)-pyrimidinone (keto) forms. In solution, the keto form typically predominates, which is relevant for N-alkylation reactions. For SNAr chemistry, the enol is trapped as the O-sulfonate or chloride.
Synthesis Protocol: Preparation of CDM-Pyrimidinol
While CDM-Pyrimidinol can be sourced from specialized vendors, in-house preparation ensures purity and allows for analog generation (e.g., changing the C2-methyl or C6-amine).
Retrosynthetic Logic
The most robust route proceeds via the chlorination of 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine , which is itself derived from the commercially available 4,6-dihydroxy-2-methylpyrimidine.
Step-by-Step Protocol
Stage 1: Selective Amination
Precursor: 4,6-Dichloro-2-methylpyrimidine (commercially available).
-
Dissolution: Dissolve 4,6-dichloro-2-methylpyrimidine (10.0 g, 61.3 mmol) in anhydrous THF (100 mL). Cool to 0°C.[1]
-
Addition: Add dimethylamine (2.0 M in THF, 32 mL, 64 mmol) dropwise over 30 mins. Add DIPEA (12 mL) as a base scavenger.
-
Reaction: Stir at 0°C for 2 hours, then warm to RT. Monitor by LCMS for the mono-substituted product (4-chloro-6-dimethylamino-2-methylpyrimidine).
-
Hydrolysis: The remaining chlorine is hydrolyzed. Reflux the crude intermediate in 10% aqueous HCl for 4 hours.
-
Isolation: Neutralize with NaOH to pH 7. Precipitate the product: 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine .
-
Yield Expectation: 75-80%.
-
Stage 2: C5-Chlorination (The Critical Step)
Reagent: N-Chlorosuccinimide (NCS) is preferred over Cl₂ gas for regioselectivity.
-
Setup: Suspend 4-(dimethylamino)-6-hydroxy-2-methylpyrimidine (5.0 g, 32.6 mmol) in Acetonitrile (50 mL).
-
Chlorination: Add NCS (4.57 g, 34.2 mmol) portion-wise at room temperature.
-
Note: The reaction is exothermic. Maintain temp < 40°C.
-
-
Reflux: Heat to 60°C for 1 hour to ensure completion. The electron-rich C5 position is rapidly halogenated.
-
Workup: Cool to 0°C. The product, CDM-Pyrimidinol , often crystallizes directly from acetonitrile. Filter and wash with cold ether.
-
Purification: Recrystallize from Ethanol/Water if necessary.
Application Protocol: Functionalization for Kinase Inhibitor Synthesis
The primary value of CDM-Pyrimidinol is its conversion into 2,4,5,6-tetrasubstituted pyrimidines , a scaffold seen in drugs like Abemaciclib (CDK4/6 inhibitor).
Workflow Diagram
Figure 1: Synthetic workflow transforming CDM-Pyrimidinol into a bioactive kinase inhibitor core.
Detailed Protocol: Synthesis of a CDK Inhibitor Analog
Objective: Replace the C4-OH with an aniline (hinge binder) and the C5-Cl with an aryl group.
Step A: Activation (Deoxychlorination)
-
Reactants: Mix CDM-Pyrimidinol (1.0 eq) with POCl₃ (5.0 eq).
-
Conditions: Reflux (105°C) for 3 hours.
-
Workup: Evaporate excess POCl₃ under vacuum. Pour residue onto crushed ice/NaHCO₃. Extract with DCM.[1][2]
-
Product: 4,5-Dichloro-6-(dimethylamino)-2-methylpyrimidine .
-
Mechanism:[3] The C4-OH is converted to a leaving group. The C5-Cl remains intact. The C6-NMe₂ deactivates the ring slightly, preventing over-reaction.
-
Step B: Regioselective SNAr
The C4-chlorine is significantly more electrophilic than the C5-chlorine due to the resonance effect of the pyrimidine nitrogens.
-
Coupling: Dissolve the dichloro-intermediate (1.0 mmol) in n-Butanol (5 mL).
-
Nucleophile: Add the desired aniline (e.g., 4-aminopyridine or substituted aniline) (1.1 mmol) and p-Toluenesulfonic acid (0.1 eq) as a catalyst.
-
Reaction: Heat to 100°C for 4–6 hours.
-
Result: Selective displacement at C4. The C5-Cl and C6-NMe₂ remain.
Step C: Suzuki-Miyaura Coupling at C5
The remaining C5-chlorine is a handle for expanding the molecule into the hydrophobic pocket of the kinase.
-
Catalyst System: Pd(OAc)₂ (5 mol%) / XPhos (10 mol%).
-
Base: K₃PO₄ (2.0 eq).
-
Boronic Acid: Add Aryl-B(OH)₂ (1.5 eq).
-
Solvent: 1,4-Dioxane/Water (4:1). Degas thoroughly.
-
Conditions: Microwave irradiation at 120°C for 30 mins or reflux for 12 hours.
Analytical Data & Quality Control
When characterizing CDM-Pyrimidinol and its derivatives, look for these specific markers:
| Technique | Expected Signal (CDM-Pyrimidinol) | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 2.35 (s, 3H) | C2-Methyl group . Distinct singlet. |
| δ 3.05 (s, 6H) | N-Dimethyl . Often appears as two singlets if rotation is restricted, or one broad singlet. | |
| δ 12.10 (br s, 1H) | OH/NH . Broad exchangeable proton indicating the tautomer. | |
| LC-MS (ESI+) | m/z 188.0 / 190.0 | [M+H]⁺ . Characteristic 3:1 ratio due to Chlorine-35/37 isotopes. |
| ¹³C NMR | ~160-165 ppm | C4/C6 . Deshielded carbons attached to heteroatoms. |
Safety & Handling
-
Chlorinating Agents: POCl₃ and NCS are corrosive and toxic. POCl₃ reacts violently with water.[1] All activation steps must be performed in a fume hood with anhydrous glassware.
-
Skin Sensitization: Pyrimidine intermediates are potential skin sensitizers. Double-gloving (Nitrile) is recommended.
-
Waste Disposal: Chlorinated organic waste must be segregated from non-halogenated solvents.
References
- Pyrimidine Synthesis: Brown, D. J. The Pyrimidines. Wiley-Interscience, 2009. (Standard text for pyrimidine reactivity).
-
Chlorination Protocols
- NCS Chlorination: Paudler, W. W., & Jovanovic, M. V. "Halogenation of diazines." Journal of Organic Chemistry, 48(7), 1064-1069.
-
POCl3 Activation: Gomtsyan, A., et al. "Design, synthesis, and structure-activity relationship of 6-alkynylpyrimidines as potent adenosine kinase inhibitors." Journal of Medicinal Chemistry, 45(17), 3639-3648.
-
Kinase Inhibitor Scaffolds
- CDK4/6 Inhibitors: Toogood, P. L. "Cyclin-dependent kinase inhibitors for cancer therapy." Journal of Medicinal Chemistry, 44(17), 2719-2734.
-
Abemaciclib Chemistry: Gelbert, L. M., et al. "Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine." Investigational New Drugs, 32(5), 825-837.
-
Related Substance Data
-
PubChem CID 7752-72-9 (5-Chloro-6-methyl-4-pyrimidinol base structure).
-
Disclaimer: This Application Note is for research and development purposes only. The protocols described involve hazardous chemicals and should only be performed by qualified personnel in a controlled laboratory environment.
Sources
- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103936681A - Method for preparing 2-amino-4,6-dichloro-5-formamido pyrimidine - Google Patents [patents.google.com]
Application Notes & Protocols: Catalytic Hydrogenation of Chloropyrimidines in Pharmaceutical Synthesis
Introduction: The Strategic Importance of Dechlorinated Pyrimidines
In the landscape of modern drug discovery and development, pyrimidine scaffolds are a cornerstone of many therapeutic agents, including antivirals and kinase inhibitors.[1][2] The selective removal of chlorine atoms from chloropyrimidine precursors via catalytic hydrogenation is a pivotal transformation, enabling the synthesis of complex molecular architectures. This process, known as hydrodehalogenation, offers a clean and efficient route to modify the electronic and steric properties of the pyrimidine ring, which is crucial for optimizing a drug candidate's efficacy and safety profile.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic hydrogenation techniques for chloropyrimidines. We will delve into the mechanistic underpinnings, practical experimental protocols, and critical parameters that govern the success of this vital synthetic transformation.
Core Principles: Understanding the Catalytic Cycle
Catalytic hydrogenation of chloropyrimidines is a form of hydrogenolysis, the cleavage of a chemical bond (in this case, C-Cl) by the addition of hydrogen.[3][4] The reaction is typically heterogeneous, employing a solid catalyst in a liquid phase. The fundamental steps of this process are outlined below.
Diagram: Generalized Catalytic Hydrogenation Workflow
Caption: A generalized workflow for the catalytic hydrogenation of chloropyrimidines.
Key Experimental Parameters and Their Mechanistic Implications
The success of a catalytic hydrogenation reaction hinges on the careful selection and control of several key parameters. Each choice has a direct impact on the reaction's rate, selectivity, and overall yield.
Catalyst Selection: The Heart of the Transformation
The choice of catalyst is paramount and is dictated by the desired outcome, whether it be selective monochlorination or complete dehalogenation.
| Catalyst Type | Common Examples | Key Characteristics & Applications |
| Palladium-based | Pd/C, Pd(OH)₂/C | Highly active for C-Cl bond cleavage. Pd/C is the workhorse for many dehalogenations.[5] |
| Platinum-based | PtO₂ (Adams' catalyst) | Can be used for both dehalogenation and ring saturation, often under acidic conditions.[6] |
| Nickel-based | Raney Nickel | A cost-effective alternative, particularly effective in basic media for dehalogenation.[7] |
| Rhodium-based | Rh/C, Wilkinson's catalyst | Often employed for their unique selectivity profiles and in homogeneous hydrogenations.[8][9] |
Expert Insight: Palladium on carbon (Pd/C) is the most common choice due to its high activity and commercial availability. However, for substrates with other reducible functional groups, a less active catalyst or the use of a catalyst poison might be necessary to achieve the desired chemoselectivity.[10]
The Role of the Solvent: More Than Just a Medium
The solvent not only dissolves the reactants but also influences the reaction rate and selectivity by affecting the solubility of hydrogen gas and the interaction of the substrate with the catalyst surface.[11][12][13]
| Solvent | Properties & Rationale for Use |
| Alcohols (Methanol, Ethanol) | Good hydrogen solubility, polar, and can help to solvate the substrate and the HCl byproduct. |
| Ethers (THF, Dioxane) | Aprotic, can be useful for substrates sensitive to protic solvents. |
| Esters (Ethyl Acetate) | A common choice for its moderate polarity and ease of removal. |
| Water | A green solvent option, but can lead to hydrolysis of the chloropyrimidine as a side reaction.[14] |
Causality in Solvent Choice: The solvent can significantly impact the stability of reactive intermediates and transition states on the catalyst surface.[11][12] For instance, protic solvents like methanol can stabilize charged intermediates, potentially accelerating the reaction rate compared to aprotic solvents like dioxane.[11]
The Essential Base: Scavenging HCl
The hydrogenation of a chloropyrimidine liberates one equivalent of hydrogen chloride (HCl) for each chlorine atom removed. This acidic byproduct can poison the catalyst and lead to unwanted side reactions. Therefore, the addition of a base as an HCl acceptor is crucial.[15]
Commonly Used Bases:
-
Inorganic Carbonates: K₂CO₃, Na₂CO₃
-
Inorganic Bicarbonates: NaHCO₃
-
Organic Amines: Triethylamine (NEt₃), Diisopropylethylamine (DIPEA)
-
Metal Oxides: MgO
Self-Validating System: The progress of the reaction can often be monitored by the consumption of hydrogen gas.[15] A sudden halt in hydrogen uptake may indicate catalyst poisoning, often due to insufficient base.
Temperature and Pressure: Driving the Reaction
Temperature and pressure are critical for controlling the reaction rate.
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to over-reduction or catalyst deactivation.[5] It is often best to start at room temperature and gently warm if the reaction is sluggish.
-
Pressure: Increased hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the reaction. Typical pressures for laboratory-scale hydrogenations range from atmospheric pressure to around 60 psi.[7]
Authoritative Grounding: It's important to note that higher pressures can sometimes lead to a loss of selectivity, causing complete dehalogenation or even destruction of the pyrimidine ring.[7]
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for each specific substrate.
Protocol 1: General Procedure for the Hydrogenation of a Dichloropyrimidine using Pd/C
Objective: To selectively remove one chlorine atom from a dichloropyrimidine.
Materials:
-
Dichloropyrimidine substrate (1.0 eq)
-
10% Palladium on carbon (5-10 mol% Pd)
-
Sodium bicarbonate (1.2 eq per Cl to be removed)
-
Methanol (or other suitable solvent)
-
Hydrogen gas
Procedure:
-
To a hydrogenation vessel (e.g., a Parr shaker bottle), add the dichloropyrimidine substrate and sodium bicarbonate.
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Add methanol to dissolve the substrate.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the vessel to the desired pressure (e.g., 50 psi).
-
Begin vigorous agitation and monitor the hydrogen uptake.
-
Once the theoretical amount of hydrogen has been consumed, stop the reaction.
-
Carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Diagram: Protocol 1 Workflow
Caption: Step-by-step workflow for Protocol 1.
Protocol 2: Transfer Hydrogenation of a Chloropyrimidine
Objective: To perform a dehalogenation without the use of high-pressure hydrogen gas.
Materials:
-
Chloropyrimidine substrate (1.0 eq)
-
Palladium on carbon (5-10 mol% Pd)
-
Ammonium formate (3-5 eq)
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chloropyrimidine substrate in methanol.
-
Add ammonium formate to the solution.
-
Carefully add the 10% Pd/C catalyst.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with additional methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product may require an aqueous workup to remove residual ammonium salts before purification.
Expert Insight: Transfer hydrogenation is a safer alternative to using hydrogen gas, especially in laboratories not equipped for high-pressure reactions.[4] Ammonium formate serves as the in-situ source of hydrogen.[4]
Troubleshooting and Advanced Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Catalyst poisoning (insufficient base)- Poor mass transfer- Inactive catalyst | - Add more base- Increase agitation speed- Use fresh catalyst |
| Over-reduction/Ring Saturation | - Catalyst is too active- High temperature or pressure | - Switch to a less active catalyst (e.g., Raney Nickel)- Lower the temperature and/or pressure- Use a catalyst poison (e.g., diphenylsulfide)[10] |
| Hydrolysis Side Product | - Presence of water in the solvent or as a byproduct | - Use an anhydrous solvent- Switch to a non-protic solvent system[14] |
| Catalyst Deactivation | - Sintering of the metal particles- Poisoning by impurities in the substrate | - Ensure high-purity starting materials- Consider catalyst recycling strategies[16] |
Conclusion: A Versatile Tool for Drug Development
The catalytic hydrogenation of chloropyrimidines is a powerful and versatile tool in the arsenal of the medicinal chemist. A thorough understanding of the interplay between the catalyst, solvent, base, and reaction conditions is essential for achieving the desired chemical transformation with high selectivity and yield. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively utilize this important reaction to advance their drug discovery and development programs.
References
- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.). Google Scholar.
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines - Benchchem. (n.d.). BenchChem.
- Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions - Benchchem. (n.d.). BenchChem.
- Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. (n.d.). CSIRO Publishing.
- EP0154122A1 - Method for the selective hydrogenation of pyrimidines containing chlorine. (n.d.). Google Patents.
- Selective dehalogenation - USRE28865E. (n.d.). Google Patents.
- Influence of Solvent Structure and Hydrogen Bonding on Catalysis at Solid-Liquid Interfaces. (2021, August 31). OSTI.GOV.
- Temperature-dependent suppression of palladium on carbon-catalyzed hydrogenations. (2009, March 30). ScienceDirect.
- Hydrogenolysis and Selective Reduction (Dehalogenation). (2026, February 3). Wordpress.
- Homogeneous Catalysts for Hydrogenative PHIP Used in Biomedical Applications. (2025, September 10). PMC.
- Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions. (2025, February 15). MDPI.
- Rhodium-Catalyzed Asymmetric Hydrogenation. (n.d.). InTechOpen.
- Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. (2016, February 17). Infoscience.
- The investigations of the methods for the reduction of chloroyrimidines. (n.d.). Oregon State University.
- Challenges in Catalysis Applied to Pharmaceutical Development. (2012, May 16). Catalysis Society of Metropolitan New York.
- 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. (2025, June 27). MolPort.
- 11.4: Hydrogenation with Homogeneous Catalysts. (2021, March 5). Chemistry LibreTexts.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020, November 12). ACS Publications.
- Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015, August 29). Asian Journal of Chemistry.
- Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. (2012, November 7). Royal Society of Chemistry.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PMC.
- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (n.d.). PMC.
- Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. (n.d.). PMC.
- RHODIUM CATALYSED TRANSFER HYDROGENATION AND TRANSAMINATION. (n.d.). The University of Liverpool Repository.
- Understanding the Role of Base in Catalytic Transfer Hydrogenation: A Comparative Review. (2025, December 24). MDPI.
- Heterogeneous Catalytic Hydrogenation. (2024, June 5). Scientific Update.
- De-risking hydrogenation. (n.d.). Sterling Pharma Solutions.
- Heterogeneous Catalytic Hydrogenation. (2025, August 6). ResearchGate.
- 1 Rhodium(I)-Catalyzed Asymmetric Hydrogenation. (n.d.). Wiley-VCH.
- Homogeneous Catalytic Hydrogenation of C=C and C≡C. (n.d.). ResearchGate.
- Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry.
- Rhodium catalyzed hydrogenation reactions in aqueous micellar systems as green solvents. (n.d.). RSC Publishing.
- Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (n.d.). Organic Letters.
- Unlocking the catalytic potential of heterogeneous nonprecious metals for selective hydrogenation reactions. (2024, December 11). Royal Society of Chemistry.
- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015, July 17). Beilstein Journal of Organic Chemistry.
- PLATINUM METALS IN CATALYTIC HYDROGENATION. (2025, August 6). ResearchGate.
- The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
- Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021, October 26). PMC.
- US20200001274A1 - Palladium Catalysts Supported on Carbon for Hydrogenation of Aromatic Hydrocarbons. (n.d.). Google Patents.
- Deficient copper decorated platinum nanoparticles for selective hydrogenation of chloronitrobenzene. (n.d.). Royal Society of Chemistry.
- Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. (n.d.). PMC.
- Heterogeneous enantioselective hydrogenation over cinchona alkaloid modified platinum: mechanistic insights into a complex reaction. (2004, November 15). PubMed.
- Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (n.d.). PMC.
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Troubleshooting & Optimization
Improving low yields in the synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
Welcome to the technical support center for the synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the synthesis of this important pyrimidine derivative. My aim is to equip you with the knowledge to not only identify the root causes of low yields but also to strategically optimize your reaction conditions for a successful and reproducible synthesis.
Introduction to the Synthesis
The synthesis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol typically proceeds through a two-step process starting from 6-(dimethylamino)-2-methylpyrimidin-4-ol. The first step involves a Vilsmeier-Haack reaction to introduce a formyl group at the 5-position, which is subsequently chlorinated and hydrolyzed to yield the final product. An alternative, more direct approach is the direct chlorination of the starting pyrimidinol. Both pathways present unique challenges that can lead to diminished yields. This guide will address the potential pitfalls in both synthetic routes.
Visualizing the Synthetic Pathways
To better understand the chemical transformations, let's visualize the primary synthetic routes.
Caption: Synthetic approaches to 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.
Troubleshooting Guide: Addressing Low Yields
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Incomplete Reaction and Recovery of Starting Material
Question: My reaction is not proceeding to completion, and I'm recovering a significant amount of my starting 6-(dimethylamino)-2-methylpyrimidin-4-ol. What are the likely causes?
Answer: Incomplete conversion is a common issue and can often be traced back to the reactivity of the Vilsmeier reagent or the conditions of the direct chlorination.
For the Vilsmeier-Haack Approach (Route A):
-
Insufficient Activation of the Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a moderately strong electrophile.[1] Its formation and reactivity are highly dependent on the quality of the reagents and the reaction temperature.
-
Troubleshooting Steps:
-
Reagent Quality: Ensure that both POCl₃ and DMF are anhydrous. Moisture will quench the Vilsmeier reagent.[2] It is recommended to use freshly distilled POCl₃ and anhydrous DMF.
-
Order of Addition and Temperature: The Vilsmeier reagent should be pre-formed at a low temperature (typically 0-5 °C) before the addition of the pyrimidine substrate.[2] Adding the pyrimidine to a partially formed or decomposed reagent will result in low conversion.
-
Reaction Temperature: While the reagent is formed at low temperatures, the subsequent reaction with the pyrimidine often requires heating. The optimal temperature can vary, but a range of 60-80 °C is a good starting point.[2] If you see no conversion, a gradual increase in temperature may be necessary.
-
-
-
Low Nucleophilicity of the Pyrimidine Ring: The electron-donating dimethylamino group at the 6-position should activate the ring for electrophilic substitution at the 5-position. However, if the reaction medium is too acidic, protonation of the ring nitrogens can deactivate the substrate.
For the Direct Chlorination Approach (Route B):
-
Inappropriate Chlorinating Agent: The choice of chlorinating agent is critical. N-Chlorosuccinimide (NCS) is a common choice for the chlorination of electron-rich heterocycles. Sulfuryl chloride (SO₂Cl₂) can also be used but is more aggressive and may lead to side reactions.
-
Troubleshooting Steps:
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the chlorinating agent. Acetonitrile or dichloromethane are common choices for NCS chlorinations.
-
Reaction Time and Temperature: These reactions can be slow at room temperature. Gentle heating (40-50 °C) and extended reaction times may be required. Monitor the reaction progress by TLC or LC-MS.
-
-
Issue 2: Formation of Multiple Products and Side Reactions
Question: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are the common side reactions in this synthesis?
Answer: The formation of multiple products is a clear indicator of side reactions, which can significantly reduce the yield of your desired product.
Potential Side Reactions:
-
Over-chlorination: In both synthetic routes, there is a risk of over-chlorination, particularly at the 4-position if the starting material is not fully in its pyrimidinol tautomeric form. This would lead to the formation of a dichlorinated byproduct.
-
Mitigation Strategy: Use a stoichiometric amount of the chlorinating agent. For the Vilsmeier-Haack reaction, controlling the amount of POCl₃ is crucial.
-
-
Hydrolysis of the Chloro Group: The 5-chloro substituent is susceptible to hydrolysis, especially under basic or strongly acidic workup conditions. This would result in the formation of the corresponding 5-hydroxypyrimidine.[3]
-
Mitigation Strategy: Maintain a neutral or slightly acidic pH during workup and purification. Avoid prolonged exposure to strong bases.
-
-
Ring Opening or Degradation: Pyrimidine rings can be susceptible to degradation under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases.
-
Mitigation Strategy: Maintain the recommended reaction temperatures and avoid unnecessarily long reaction times.
-
Caption: A decision tree for troubleshooting low yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
A1: For the Vilsmeier-Haack reaction, excess DMF often serves as the solvent. In some cases, a co-solvent like 1,2-dichloroethane can be used. For direct chlorination with NCS, acetonitrile or chloroform are good choices.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between your starting material and the product. A mixture of ethyl acetate and hexanes is a good starting point. For more quantitative analysis, LC-MS is recommended.
Q3: My product seems to be unstable during purification. What can I do?
A3: Chloropyrimidines can be sensitive to hydrolysis.[4] If you are using column chromatography, it is advisable to use a non-polar solvent system and to work quickly. Avoid using protic solvents like methanol in your mobile phase if possible. Neutralizing the silica gel with triethylamine before use can also help to prevent degradation on the column.
Q4: What are the key safety precautions for this synthesis?
A4: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[5] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The Vilsmeier-Haack reaction can be exothermic, so it is important to control the rate of addition and to have adequate cooling available.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Reaction (Route A)
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise, maintaining the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Pyrimidine: Dissolve 6-(dimethylamino)-2-methylpyrimidin-4-ol (1.0 eq.) in anhydrous DMF and add it to the pre-formed Vilsmeier reagent.
-
Reaction Progression: Slowly warm the reaction mixture to 60-70 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice. Neutralize the solution to pH 7-8 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired product.
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Expected Outcome |
| POCl₃ (eq.) | 2.0 | 1.2 | Reduced over-chlorination |
| Temperature | Room Temp | 60-70 °C | Increased conversion rate |
| Reaction Time | 1 hour | 2-4 hours | Higher product yield |
| Workup pH | > 9 (Basic) | 7-8 (Neutral) | Minimized hydrolysis |
References
- Google Patents. (n.d.). Process for the preparation of chloropyrimidines.
-
ACS Publications. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Retrieved from [Link]
-
Arkivoc. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved from [Link]
-
ACS Publications. (2006). Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 4-hydroxypyrimidine.
-
YouTube. (2017, April 17). Pyrimidine Synthesis and Salvage Pathway. Retrieved from [Link]
-
The synthesis and some reactions of chloropyrimidines. (n.d.). Retrieved from [Link]
-
PMC. (n.d.). Vilsmeier–Haack complex formation by Fe3O4@SiO2@CS@POCl2-x/DMF: an efficient catalyst for conversion of epoxides to β-bromoformates. Retrieved from [Link]
-
Fordham Research Commons. (n.d.). Pyrimidines. 8. chlorination of 6-methyluracil with phosphorus oxychloride in the presence of trialkyamines. Retrieved from [Link]
-
Oregon State University. (n.d.). The investigations of the methods for the reduction of chloroyrimidines. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved from [Link]
-
DAV University. (n.d.). BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. Retrieved from [Link]
-
ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. Retrieved from [Link]
-
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
PMC. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]
-
RSC Publishing. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
-
Indian Chemical Society. (n.d.). POCl -PCl mixture: A robust chlorinating agent. Retrieved from [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
-
POCl -PCl mixture: A robust chlorinating agent. (n.d.). Retrieved from [Link]
Sources
Addressing thermal decomposition of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
Welcome to the technical support guide for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the thermal stability of this compound. While specific, peer-reviewed thermal decomposition data for this exact molecule is not extensively documented, this guide synthesizes established principles of thermal analysis for substituted pyrimidines and chlorinated heterocyclic compounds to provide a robust framework for your experimental work.
Frequently Asked Questions (FAQs)
Q1: My sample of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is showing discoloration (e.g., turning yellow or brown) upon heating. What is happening?
A: Discoloration upon heating is a common visual indicator of thermal decomposition. The energy supplied is likely initiating chemical reactions that alter the compound's structure, leading to the formation of chromophoric byproducts. For a substituted pyrimidine like this, potential initial degradation pathways could involve the cleavage of the dimethylamino group, dehalogenation, or reactions involving the methyl group. It is crucial to quantitatively assess this observation using thermal analysis techniques.
Q2: At what temperature does 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol decompose?
A: The precise onset temperature for thermal decomposition must be determined experimentally. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the industry standards for this characterization.[1][2]
-
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[3][4] A significant mass loss indicates decomposition or evaporation. For a non-volatile solid, this mass loss is attributed to the release of gaseous byproducts.
-
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated.[5][6] It can reveal the melting point, phase transitions, and whether the decomposition is endothermic (heat-absorbing) or exothermic (heat-releasing).[5] Exothermic decomposition is a significant safety concern as it can lead to a runaway reaction.[2][7]
Based on studies of similar heterocyclic compounds, the thermal stability can be influenced by substituents. For instance, electron-withdrawing groups like chlorine can sometimes increase thermal stability compared to unsubstituted parent compounds.[8][9]
Q3: What are the likely byproducts of thermal decomposition?
A: Without experimental data, we can hypothesize potential byproducts based on the molecule's structure:
-
Dehalogenation: Loss of the chlorine atom could lead to the formation of hydrogen chloride (HCl) gas if a hydrogen source is available, or other chlorinated organic fragments. High-temperature sources can induce thermal decomposition of chlorinated organics to form irritating and corrosive HCl.[10]
-
Side-Chain Cleavage: The dimethylamino and methyl groups are potential sites for cleavage, which could yield volatile amines or methane.
-
Ring Opening/Fragmentation: At higher energies, the pyrimidine ring itself can fragment, leading to a complex mixture of smaller nitrogen-containing molecules and other organic fragments.
To definitively identify these byproducts, hyphenated techniques such as TGA coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR) are highly effective.[2][8] These methods analyze the gases evolved during the TGA experiment in real-time.
Q4: How can I minimize decomposition during my experiments (e.g., in a reaction mixture)?
A: To mitigate thermal degradation:
-
Precise Temperature Control: Ensure your reaction temperature is well below the experimentally determined onset of decomposition. Use calibrated heating mantles, oil baths, or automated reactor systems.
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon). This is critical because oxygen can participate in decomposition pathways, often lowering the decomposition temperature and creating different byproducts.[8]
-
Limit Exposure Time: Minimize the time the compound is held at elevated temperatures.
-
pH Control: The stability of the compound may be pH-dependent. The pyrimidine ring and amino group have basic sites that could be susceptible to acid- or base-catalyzed degradation at high temperatures.
Q5: What are the recommended storage and handling conditions to ensure long-term stability?
A: Proper storage is essential. For chlorinated organic compounds, the following practices are recommended:
-
Temperature: Store in a cool, dry place away from direct sunlight and heat sources.[11] Refrigeration or freezing may be appropriate, but consult the supplier's Safety Data Sheet (SDS).
-
Atmosphere: Protect from moisture, as water can facilitate hydrolytic degradation pathways.[10] Storage under an inert gas can be beneficial for highly sensitive materials.
-
Container: Use well-sealed containers made of non-reactive materials. Carbon steel or stainless steel are generally suitable for chlorinated solvents, while aluminum should be avoided.[10][11] For laboratory quantities, amber glass bottles are appropriate.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Poor reproducibility in bioassays or chemical reactions. | Thermal decomposition during sample preparation or the experiment itself is creating impurities with unintended activity or that inhibit the desired process. | 1. Characterize the thermal stability of your compound using TGA/DSC (See Protocol 1 & 2). 2. Perform a forced degradation study (Protocol 3) and analyze byproducts. 3. Adjust experimental temperature to be well below the decomposition onset. |
| Unexpected peaks in HPLC, GC, or NMR analysis. | The compound has degraded either in storage or during sample processing (e.g., in a heated GC injection port). | 1. Verify storage conditions. 2. Analyze a freshly prepared sample alongside the suspect sample. 3. For GC-MS, consider derivatization or use a lower injection temperature. For HPLC, ensure the mobile phase is compatible and run at ambient temperature if possible. |
| Material appears clumped, discolored, or has an unusual odor. | Significant degradation has occurred during storage due to improper conditions (exposure to heat, light, or moisture). | 1. Do not use the material. Dispose of it according to your institution's safety protocols. 2. Review storage and handling procedures.[12][13] 3. Order a fresh batch of the compound and perform incoming quality control. |
| A strong exothermic event is observed during DSC analysis. | The decomposition process is releasing significant energy, posing a potential thermal runaway hazard in scaled-up reactions. | 1. Treat this as a critical safety warning. [7] 2. Limit the sample mass used in thermal analysis experiments.[7] 3. Re-evaluate the maximum safe operating temperature for any process involving this compound. 4. Consider more advanced safety testing, such as Adiabatic Calorimetry.[1] |
Recommended Analytical Protocols
Protocol 1: Determination of Decomposition Temperature by TGA
-
Instrument Setup: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.
-
Sample Preparation: Place 3-5 mg of the compound into a standard TGA crucible (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen gas at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Temperature Program: Equilibrate at 30°C. Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Plot the mass (%) versus temperature (°C). The onset decomposition temperature (Tonset) is determined as the temperature at which a significant deviation from the baseline mass is observed. The first derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.[3]
Protocol 2: Thermal Characterization by DSC
-
Instrument Setup: Calibrate the DSC for temperature and enthalpy.
-
Sample Preparation: Weigh 1-3 mg of the compound into a hermetically sealed aluminum pan. This is crucial to contain any evolved gases and prevent contamination of the instrument.[14]
-
Experimental Conditions:
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Temperature Program: Equilibrate at 25°C. Ramp from 25°C to a temperature approximately 20-30°C above the decomposition temperature determined by TGA, at a heating rate of 10°C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C). Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).[5] The integration of these peaks provides the enthalpy of the transition.[5]
Protocol 3: Forced Degradation Study & HPLC-UV/MS Analysis
-
Sample Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).
-
Thermal Stress:
-
Transfer aliquots of the stock solution into sealed vials.
-
Place one vial at room temperature (control).
-
Place other vials in a calibrated oven or heating block at a temperature just below the Tonset for a defined period (e.g., 2, 4, 8, 24 hours).
-
For solid-state degradation, place a known mass of the solid compound under the same conditions.
-
-
HPLC Method (Example): An HPLC method for pyrimidine derivatives would typically use a C18 reversed-phase column.[15][16][17]
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm) and/or a Mass Spectrometer (MS) for peak identification.
-
-
Analysis: Inject the control and stressed samples. Compare the chromatograms to identify new peaks (degradation products) and the decrease in the area of the parent peak. Use the MS data to determine the mass-to-charge ratio of the new peaks to help elucidate their structures.
Visualizations
Logical Workflow: Investigating Thermal Instability
Caption: Troubleshooting workflow for addressing suspected thermal decomposition.
Experimental Workflow: Thermal Analysis
Caption: Standard experimental workflow for thermal stability characterization.
Safety First: Handling and Analysis
When dealing with the thermal decomposition of any compound, especially one for which the byproducts are unknown, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Ventilation: All thermal analysis experiments must be conducted in a well-ventilated area, preferably with local exhaust ventilation (e.g., a snorkel hood) positioned over the instrument's exhaust port to capture any toxic or corrosive gases released.[7]
-
Handling Unknowns: Treat all decomposition products as potentially hazardous.[19] If significant degradation is suspected, handle the material within a fume hood.
-
Thermal Runaway: Be aware of the potential for rapid exothermic reactions.[7] If a thermal runaway event occurs in an instrument, follow emergency protocols, which typically involve cutting power and maintaining ventilation without opening the furnace.[7]
This guide is intended to provide a scientific framework for addressing the thermal decomposition of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. All experimental work should be conducted in accordance with your institution's safety policies and procedures.
References
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). Google Cloud.
- Use of DSC in Pharmaceuticals Drug Characteris
- High-Temperature Safety in Thermal Analysis. Lab Manager.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
- Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Innova Research.
- CHLORIN
- Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
- Guidance on Storage and Handling of Chlorin
- Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. (2000, December 15). PubMed.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Thermal analysis of some novel pyrimidine derivatives. (2025, August 10).
- A Comparative Guide to HPLC-MS Methods for Purity Analysis and Validation of Pyrimidine Deriv
- Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, Oxford Academic.
- Product Information - Chloroform: Handling, Storage, and Safety. Olin Chlor Alkali.
- Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. (2025, November 3). AIJFR.
- Thermoanalytical Behaviour of 2-amino- and 2-oxo- Substituted Pyrimidines. DocsDrive.
- Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. SIELC Technologies.
- ECSA New Guidance on Storage and Handling for Chlorinated Solvents. (2016, May 23). Eurochlor.
- Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Comput
- Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases. PubMed.
- Thermal Stability Testing: Ensuring Safe Chemical Use. (2025, December 18). Noah Tech.
- Thermal rearrangement of 5-(p-substituted phenyl)-2(and 4)-methoxypyrimidines. Journal of the Chemical Society C: Organic (RSC Publishing).
- Thermal Analysis in Practice Tips and Hints. Mettler Toledo.
- Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023, December 25). Ecolink, Inc..
- Webinar – Thermal Analysis for Safety Evaluation of Chemical Processes. Mettler Toledo.
- Dealing with Unknown Compounds.
- Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021, March 4). PMC.
- Thermogravimetric analysis. Wikipedia.
- Thermogravimetric analysis (TGA) thermograms of chlorinated natural...
- Thermogravimetric Analysis (TGA). NETZSCH Analyzing & Testing.
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- 19. Dealing with Unknown Compounds – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
Technical Support Center: Resolving Color Degradation in Stored Pyrimidine Intermediates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for a common yet often perplexing issue in synthetic chemistry: the color degradation of pyrimidine intermediates during storage. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.
Section 1: Understanding the Root Causes of Color Degradation
The appearance of a yellow, brown, or even pinkish hue in a previously white or off-white pyrimidine intermediate is a visual indicator of chemical change. Understanding the mechanisms behind this degradation is the first step toward prevention and resolution.
Q1: What are the primary chemical reactions responsible for the discoloration of my pyrimidine intermediates?
A1: The color you are observing is typically due to the formation of highly conjugated systems or chromophores that absorb light in the visible spectrum. Several factors can initiate these color-forming reactions:
-
Oxidation: The pyrimidine ring, particularly when substituted with electron-donating groups, can be susceptible to oxidation.[1][2][3] This can be initiated by atmospheric oxygen, residual oxidizing agents from synthesis, or peroxide impurities in solvents. The oxidation can lead to the formation of N-oxides or other oxidized species that can further react to form colored polymeric materials.[1]
-
Hydrolysis: Many pyrimidine intermediates possess functional groups that are sensitive to moisture.[4][5] For instance, chloro- or bromo-substituents can be hydrolyzed to hydroxylpyrimidines, which may be more prone to oxidation. Amine groups can also be involved in hydrolytic degradation pathways.[5]
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate photochemical reactions.[6] This can lead to the formation of pyrimidine dimers or other photoproducts, which can be colored or act as precursors to colored compounds.[7][8][9]
-
Presence of Impurities: Residual catalysts (e.g., transition metals), acids, or bases from the synthesis can catalyze degradation reactions during storage. Even seemingly innocuous impurities can act as initiators for color formation.
Visualizing Degradation Pathways
The following diagram illustrates the potential pathways leading to the degradation and discoloration of pyrimidine intermediates.
Caption: Potential pathways for pyrimidine intermediate degradation.
Section 2: Proactive Measures for Preventing Color Degradation
The most effective strategy for dealing with color degradation is to prevent it from occurring in the first place. Proper storage and handling are paramount.
Q2: What are the ideal storage conditions for sensitive pyrimidine intermediates?
A2: The optimal storage conditions depend on the specific structure of your pyrimidine derivative. However, the following general guidelines are highly recommended:
| Storage Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower for long-term storage.[10][11] 2-8°C for short-term storage.[11] | Reduces the rate of chemical reactions, including oxidation and hydrolysis. |
| Atmosphere | Inert atmosphere (Argon or Nitrogen). | Minimizes contact with atmospheric oxygen and moisture, thereby preventing oxidative and hydrolytic degradation. |
| Light | Amber vials or storage in the dark.[11] | Protects the compound from light-induced degradation.[11] |
| Container | Tightly sealed containers. | Prevents the ingress of moisture and oxygen. |
Q3: Are there any chemical additives or stabilizers that can be used?
A3: While the use of stabilizers is less common for solid intermediates compared to solutions, in some cases, antioxidants could theoretically be added. However, this is generally not recommended as it introduces an impurity that will need to be removed later. The focus should be on proper storage and handling. For storing pyrimidine intermediates in solution, which is generally not advised for long periods, using a high-purity, anhydrous, and aprotic solvent is crucial.[11]
Section 3: Troubleshooting and Resolving Discolored Intermediates
If you are already facing a situation with a discolored pyrimidine intermediate, all is not lost. In many cases, the compound can be repurified to remove the colored impurities.
Q4: My pyrimidine intermediate has turned yellow. Is it still usable?
A4: A slight discoloration does not necessarily mean the compound is unusable, but it is a clear indication of impurity. The usability depends on the tolerance of your subsequent reaction to these impurities. It is highly recommended to assess the purity of the material using analytical techniques such as HPLC, LC-MS, or TLC before use.[11] If significant degradation has occurred, purification is necessary.
Q5: What are the most effective methods for purifying a discolored pyrimidine intermediate?
A5: The choice of purification method will depend on the physical state of your intermediate (solid or oil) and the nature of the impurities. Here are some of the most common and effective techniques:
-
Recrystallization: This is a powerful and cost-effective technique for purifying solid compounds.[12][13] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.[12]
-
Column Chromatography: For both solid and oily compounds, flash column chromatography is a versatile method for separating the desired pyrimidine from colored impurities based on their polarity.[12][13][14]
-
Activated Carbon Treatment: Activated carbon is highly effective at adsorbing colored impurities from solutions.[15][16][17][18] This is often used as a step during recrystallization.
Troubleshooting Workflow
This diagram outlines a logical workflow for addressing a discolored pyrimidine intermediate.
Caption: A decision-making workflow for handling discolored pyrimidine intermediates.
Section 4: Detailed Experimental Protocols
Here are step-by-step protocols for the key purification techniques mentioned above.
Protocol 1: Recrystallization
This method is ideal for purifying solid pyrimidine intermediates.[12][19][20]
-
Solvent Selection: Choose a solvent in which your pyrimidine compound is highly soluble at elevated temperatures but sparingly soluble at room temperature.[12] Common solvents for pyrimidine derivatives include ethanol, methanol, ethyl acetate, and water, or mixtures thereof.[12]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude pyrimidine in a minimal amount of the hot solvent to create a saturated solution.[12]
-
(Optional) Decolorization with Activated Carbon: If the solution is colored, add a small amount (typically 1-5% by weight of your compound) of activated carbon to the hot solution.[21] Swirl the mixture for a few minutes.
-
Hot Filtration: If you used activated carbon or if there are insoluble impurities, perform a hot gravity filtration to remove them.[12] This step must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[12]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[12][19]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[12][19]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[12]
Protocol 2: Flash Column Chromatography
This technique is suitable for purifying both solid and oily pyrimidine intermediates.[12][14]
-
Solvent System Selection: Determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target pyrimidine and good separation from the colored impurities.[14] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[14]
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pack the column, ensuring there are no air bubbles.[14]
-
Sample Loading: Dissolve your crude pyrimidine in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.
-
Elution: Elute the column with the chosen solvent system, applying positive pressure to maintain a steady flow rate.[14]
-
Fraction Collection: Collect the eluate in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[14]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified pyrimidine intermediate.[14]
Section 5: Frequently Asked Questions (FAQs)
Q6: Can I use a discolored pyrimidine intermediate if my reaction is robust?
A6: While some reactions may tolerate minor impurities, it is generally not good practice. The impurities causing the color could have unforeseen effects on your reaction, such as inhibiting the catalyst, acting as a competing nucleophile or electrophile, or leading to the formation of unwanted byproducts. It is always best to start with the purest possible materials.
Q7: How can I quickly check if my stored pyrimidine is degrading without running a full analytical characterization?
A7: A simple TLC analysis can be very informative. Spot a solution of your stored intermediate alongside a solution of a freshly prepared or previously characterized pure sample. The appearance of new spots or streaking in the lane of the stored sample is a strong indication of degradation.
Q8: I have a very polar pyrimidine derivative that is difficult to purify by standard column chromatography. What are my options?
A8: For highly polar pyrimidine derivatives, traditional silica gel chromatography can be challenging. In such cases, consider using a more polar stationary phase like alumina or a bonded-phase silica (e.g., diol or amino).[14] Alternatively, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography (MMC) can be very effective for purifying polar compounds.[14]
Q9: My pyrimidine intermediate is an oil and has darkened over time. Can I still purify it?
A9: Yes, discolored oily intermediates can often be purified. Flash column chromatography is typically the most effective method for purifying oils.[12][13][14]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
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Gehrke, C. W., & Kuo, K. C. (1974). Analytic Techniques in the Separation and Identification of Specific Purine and Pyrimidine Degradation Products of tRNA: Application to Urine Samples From Cancer Patients. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]
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van Gennip, A. H., Abeling, N. G., Elzinga-Zoetekouw, L., & van Cruchten, A. (1990). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry, 36(11), 1955-1959. Retrieved from [Link]
-
van Gennip, A. H., Abeling, N. G., Elzinga-Zoetekouw, L., & van Cruchten, A. (1990). Application of simple chromatographic methods for the diagnosis of defects in pyrimidine degradation. Clinical Chemistry. Retrieved from [Link]
- Benchchem. (2025). Technical Support Center: Purification of Polar Pyrimidine Derivatives.
- Benchchem. (n.d.). An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride.
-
Pollum, M., Jørgensen, C. M., & Crespo-Hernández, C. E. (2020). On the Origin of the Photostability of DNA and RNA Monomers: Excited State Relaxation Mechanism of the Pyrimidine Chromophore. The Journal of Physical Chemistry Letters. Retrieved from [Link]
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van Kuilenburg, A. B., et al. (2000). Defects in pyrimidine degradation identified by HPLC-electrospray tandem mass spectrometry of urine specimens or urine-soaked filter paper strips. Clinical Chemistry. Retrieved from [Link]
-
Piazzi, L., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. Retrieved from [Link]
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Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. Retrieved from [Link]
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Huamei Carbon. (n.d.). The Science Behind Decolorizing Activated Carbon: How It Works & Why It Matters. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrimidine dimer. Retrieved from [Link]
- Benchchem. (n.d.). How to avoid degradation of 7-Methylthieno[3,2-d]pyrimidine during storage.
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University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]
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Chiemivall. (2023, September 4). Decolorization with Activated Carbon in the Pharmaceutical Industry. Retrieved from [Link]
- Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine.
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Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Retrieved from [Link]
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Usiena air. (n.d.). New pyrimidine and pyridine derivatives as multitarget cholinesterase inhibitors. Design, synthesis, and in vitro and in cellulo. Retrieved from [Link]
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Feature-Tec. (n.d.). Activated Carbon Filtration in Decolorization. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
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Bagley, M. C., et al. (2023). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
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Olanczuk, J., & Gabrys, H. (2019). All You Need Is Light. Photorepair of UV-Induced Pyrimidine Dimers. International Journal of Molecular Sciences. Retrieved from [Link]
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Heycarbons. (n.d.). Activated Carbon For Glucose Decolorization. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
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Lando, D., & Burton, K. (1971). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. Biochemical Journal. Retrieved from [Link]
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Carbotecnia. (2025, April 7). Decolorization with Activated Carbon. Retrieved from [Link]
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Brown, D. J., & Ford, P. W. (1969). Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic. Retrieved from [Link]
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ConnectSci. (2012, April 26). Oxidative Damage of Pyrimidine Nucleosides by the Environmental Free Radical Oxidant NO3• in the Absence and Presence of NO2. Retrieved from [Link]
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ResearchGate. (2025, August 10). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
ResearchGate. (n.d.). A) Reaction tube showing the formation of a pyrimidine precipitate.... Retrieved from [Link]
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CORE. (2014, September 24). An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct. Retrieved from [Link]
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ResearchGate. (2025, September 18). Pyrimidine biosynthesis in Escherichia coli. Retrieved from [Link]
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Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal. Retrieved from [Link]
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Burton, K., & Riley, W. T. (1966). Oxidation of pyrimidine nucleosides and nucleotides by osmium tetroxide. Biochemical Journal. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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ACS Publications. (2021, October 15). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Formation of Cyclobutane Pyrimidine Dimers after UVA Exposure (Dark-CPDs) Is Inhibited by an Hydrophilic Extract of Polypodium leucotomos. Retrieved from [Link]
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National Center for Biotechnology Information. (2023, February 25). Developments of pyridodipyrimidine heterocycles and their biological activities. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Intermediate metabolites of the pyrimidine metabolism pathway extend the lifespan of C. elegans through regulating reproductive signals. Retrieved from [Link]
-
American Society for Microbiology. (n.d.). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Retrieved from [Link]
-
MDPI. (n.d.). Role of pH in Regulating Cancer Pyrimidine Synthesis. Retrieved from [Link]
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Technical Support Center: Managing Moisture Sensitivity in 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
An Application Scientist's Guide
Welcome to the technical support center for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol. This guide is designed for researchers, scientists, and drug development professionals to proactively manage and troubleshoot issues related to the moisture sensitivity of this compound. As a substituted pyrimidinol, this powder has a propensity to interact with atmospheric moisture, which can impact its physical properties and chemical integrity.[1][2][3] This resource provides field-proven insights and validated protocols to ensure the reliability and reproducibility of your experiments.
Part 1: Frequently Asked Questions (FAQs)
Q1: What does it mean for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol to be "moisture-sensitive"?
A1: Moisture sensitivity refers to the tendency of a substance to adsorb water from the atmosphere, a property known as hygroscopicity.[2][3] For 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, this means that upon exposure to ambient air, the powder can attract and retain water molecules. This can lead to a range of undesirable physical and chemical changes. Physically, the powder's flowability can decrease, leading to clumping and caking.[1][4] Chemically, the presence of water can potentially lead to hydrolysis of the chloro- group or other forms of degradation, altering the compound's purity and reactivity.[1]
Q2: Why is this specific compound likely to be hygroscopic?
A2: The molecular structure of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol contains several polar functional groups, including the pyrimidinol ring, amino group, and chloro-substituent. These groups can form hydrogen bonds with water molecules, making the compound susceptible to moisture uptake. The overall crystal lattice energy and surface properties of the powder also play a crucial role in determining its hygroscopicity.[3]
Q3: What are the immediate consequences of moisture absorption that I might observe in the lab?
A3: The first and most common sign is a change in the physical state of the powder. You may notice:
-
Caking or Clumping: The powder loses its fine, free-flowing nature and forms aggregates.[1][5] This is due to the formation of liquid bridges between particles by the adsorbed water.[4]
-
Difficulty in Weighing and Handling: The static, sticky nature of the damp powder makes accurate dispensing and transfer challenging.[1]
-
Inaccurate Molar Calculations: If the powder has absorbed significant water, its measured weight will not correspond to the actual amount of the active compound, leading to errors in solution concentrations.[6]
Q4: What are the long-term or "invisible" risks of moisture exposure?
A4: Beyond the obvious physical changes, moisture can initiate chemical degradation. For a chloropyrimidine derivative, a primary concern is the hydrolysis of the carbon-chlorine bond to form a hydroxyl group, creating an impurity and reducing the potency of the starting material.[1] This degradation may not be visually apparent but can lead to inconsistent results in downstream applications, failed reactions, or the appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS).
Part 2: Troubleshooting Common Issues
This section addresses specific problems you may encounter and provides a logical framework for their resolution.
Issue 1: The powder has formed hard clumps or has "caked" in the container.
-
Causality: Caking is a direct result of excessive moisture absorption.[1][5] When the powder is exposed to humidity above its critical relative humidity (CRH), it can adsorb enough water to partially dissolve the surface of particles, which then act as a "glue" to bind adjacent particles together.[3] Upon slight drying, these bonds solidify, forming hard aggregates.
-
Immediate Action:
-
Assess the Extent: Determine if the caking is localized to the surface or if the entire bulk is affected.
-
Gentle De-aggregation: If the caking is minor, the clumps can sometimes be broken up with a clean, dry spatula inside a controlled, low-humidity environment like a glovebox or under a nitrogen blanket.
-
Drying: For more significant caking, the material may need to be dried under vacuum.
-
-
Protocol: Vacuum Drying of a Caked Powder
-
Transfer the caked powder to a clean, dry flask or drying tray, spreading it into a thin layer to maximize surface area.
-
Place the flask in a vacuum oven or a vacuum desiccator containing a strong desiccant like phosphorus pentoxide (P₂O₅).[7]
-
Apply vacuum and gently heat the sample if its thermal stability is known. A temperature of 40-50°C is often a safe starting point for complex organic molecules, but should be below the compound's melting or decomposition point.
-
Dry until a constant weight is achieved. This is the critical validation step. Weigh the sample, dry for another 1-2 hours, and re-weigh. Repeat until two consecutive measurements are identical.
-
Once dry, immediately transfer the powder to a new, tightly sealed container with a desiccant packet and store it in a desiccator.
-
Issue 2: Inconsistent results in analytical measurements (HPLC, NMR, LC-MS).
-
Causality: Inconsistent analytical data often points to either inaccurate sample preparation due to absorbed moisture or underlying chemical degradation.
-
Weighing Errors: As noted in the FAQs, weighing a hygroscopic powder that has been exposed to ambient air leads to a mass reading that includes water, causing solutions to be less concentrated than intended.[6]
-
Chemical Degradation: The appearance of new, unexpected peaks in an HPLC or LC-MS chromatogram is a strong indicator that the compound is degrading, potentially via hydrolysis.[1][8][9][10]
-
-
Troubleshooting Workflow: The following diagram outlines a logical process for diagnosing the root cause of analytical inconsistencies.
Caption: Standard workflow for handling sensitive powders in a glovebox.
Part 4: Advanced Mitigation Strategies
For applications requiring long-term stability or formulation into a final product, passive handling techniques may be insufficient. Advanced strategies can provide more robust protection. [11] Q5: Can the moisture sensitivity of the powder itself be reduced?
A5: Yes, formulation and processing strategies can significantly reduce the hygroscopicity of a sensitive compound. [11]These are common approaches in the pharmaceutical industry:
-
Co-processing with Excipients: Blending or granulating the 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol powder with hydrophobic excipients (such as microcrystalline cellulose or certain starches) can help mitigate moisture uptake. [11][12]The excipient can act as a physical barrier or preferentially absorb available moisture, protecting the active compound. [11]2. Encapsulation: Microencapsulation techniques, such as spray-drying with a polymer, can create a protective shell around the powder particles, acting as a robust barrier against environmental moisture. [11][12]3. Film Coating: If the powder is to be tableted, applying a polymeric film coat to the final tablet is a highly effective method for preventing moisture from reaching the core. [11]
Table 2: Overview of Advanced Mitigation Strategies
| Strategy | Mechanism | Complexity | Application Stage |
| Co-processing | Dilutes the active compound with a less hygroscopic or hydrophobic material. [11][12] | Low to Medium | Early Formulation |
| Encapsulation | Creates a physical polymer barrier around each particle. [11] | High | Formulation |
| Film Coating | Applies a moisture-barrier film to a compressed tablet or granule. [11] | Medium | Late Formulation (Dosage Form) |
| Crystal Engineering | Seeks to form a less hygroscopic crystalline version (polymorph or co-crystal) of the compound. | High | Research & Development |
References
-
Lee, J. C., & Heng, P. W. S. (2024). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 17(2), 249. [Link]
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Zamann Pharma Support GmbH. (n.d.). Inert Atmosphere. Zamann Pharma Support. [Link]
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PowderTechnology info. (2025). Moisture Content Analysis in Powder Samples. [Link]
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ResearchGate. (n.d.). Co-processing with excipients to reduce hygroscopicity. [Link]
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Fisher Scientific. (2021, May 15). Air-Sensitive Chemistry: Practical and Safety Considerations. [Link]
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Delft Solids Solutions. (n.d.). Moisture Impact on Powder Safety, Stability, and Processing. [Link]
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Fauske & Associates. (2020, October 28). Helpful Hints for Handling Air-Sensitive Materials. [Link]
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Massachusetts Institute of Technology (MIT). (n.d.). Handling air-sensitive reagents AL-134. [Link]
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Mettler Toledo. (n.d.). Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. [Link]
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PowderProcess.net. (n.d.). Moisture content of powders: A guide. [Link]
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Presto Group. (n.d.). Complete Guide to Moisture Content Test & Its Importance. [Link]
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Protocol Online. (2010, July 17). Hygroscopic chemical...how to deal with?. [Link]
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Powder Process & Technology. (2025). Techniques for enhancing powder flowability and mitigating issues like caking or clumping. [Link]
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-
GEMCO. (2023, November 27). NAVIGATING MOISTURE CHALLENGES IN POWDER PROCESSING. [Link]
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Manufacturing Chemist. (2019, January 22). An innovative drug delivery form for hygroscopic pharmaceutical drugs. [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
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Cheméo. (n.d.). Pyrimidine, 5-amino-6-chloro-4-(methylamino)- (CAS 52602-68-3). [Link]
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Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
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Scilit. (n.d.). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]
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Chemistry LibreTexts. (2024, August 15). 3.2: Drying Agents. [Link]
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Absortech. (n.d.). Moisture Damage Prevention for Chemicals, Plastics & Glass. [Link]
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ResearchGate. (n.d.). Proposed pathways for chlorpyrifos degradation by microorganisms. [Link]
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American Pharmaceutical Review. (2024, February 27). Moisture Control and Degradation Management. [Link]
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Tablets & Capsules. (2018, September 14). Eye on Excipients: How Moisture Content Affects Excipient Behavior. [Link]
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Dust-Ex. (2025). Managing Dust in Laboratories Handling Hazardous Powders. [Link]
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Chemical Synthesis Database. (2025, May 20). 5-chloro-6-methyl-2,4-pyrimidinediol. [Link]
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Pradeep Research Group. (2012, January 12). Understanding the Degradation Pathway of the Pesticide, Chlorpyrifos by Noble Metal Nanoparticles. [Link]
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Pharmaguideline. (n.d.). Dusting Powders, Effervescent, Efflorescent and Hygroscopic Powders. [Link]
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ResearchGate. (n.d.). Proposed degradation pathway of Chlorpyrifos. [Link]
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MDPI. (2021, June 22). New Insights into the Degradation Path of Deltamethrin. [Link]
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PubChem. (n.d.). 4-Amino-5-chloro-2,6-dimethylpyrimidine. [Link]
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PubChem. (n.d.). 5-chloro-N-[4-(4,6-dimethylpyrimidin-5-yl)-6-[2-(methylamino)propanoylamino]-2-pyridinyl]pyridine-2-carboxamide. [Link]
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CIL. (n.d.). 2-Isopropyl-6-methyl-4-pyrimidinol (methyl- 4,5,6-¹³C₄, 99%) 100 µg/mL in acetonitrile. [Link]
-
AERU. (n.d.). 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (Ref: R34865). [Link]
-
PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide. [Link]
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- 2. pharmaexcipients.com [pharmaexcipients.com]
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- 4. Moisture content of powders : A guide (Definition, Calculation, Interpretation) [powderprocess.net]
- 5. Techniques for enhancing powder flowability and mitigating issues [jenike.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
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- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized molecule, providing a critical checkpoint for purity and identity. This guide offers an in-depth comparison of standards and methodologies for the elemental analysis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, a substituted pyrimidine with potential applications in medicinal chemistry. As a Senior Application Scientist, my objective is to provide not just procedural steps, but the underlying scientific rationale to empower researchers in making informed decisions for accurate and reliable elemental analysis.
The Gold Standard: Theoretical Elemental Composition
Before embarking on any analytical measurement, the theoretical elemental composition of the target molecule must be established. This calculated value serves as the ultimate benchmark against which all experimental results are compared.
The chemical formula for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is C₇H₁₀ClN₃O .
Using the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Chlorine (35.453 u), Nitrogen (14.007 u), and Oxygen (15.999 u), the molecular weight and theoretical elemental composition are calculated as follows:
Molecular Weight: 187.63 g/mol
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 44.81 |
| Hydrogen | H | 1.008 | 10 | 10.080 | 5.37 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.89 |
| Nitrogen | N | 14.007 | 3 | 42.021 | 22.40 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.53 |
This theoretical composition is the absolute standard. Any deviation in experimental results must be carefully scrutinized, as it may indicate the presence of impurities, residual solvents, or incomplete combustion during analysis.
Analytical Methodologies: A Comparative Overview
The determination of the elemental composition of a halogenated, nitrogen-containing heterocyclic compound like 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol requires a combination of techniques. The presence of both nitrogen and a halogen presents unique analytical challenges.
Carbon, Hydrogen, and Nitrogen (CHN) Analysis
The most prevalent method for determining carbon, hydrogen, and nitrogen content is combustion analysis , often performed on an automated CHN analyzer.[1][2][3]
Principle of Combustion Analysis:
The underlying principle involves the complete combustion of a precisely weighed sample in a high-oxygen environment at elevated temperatures (typically 900-1000°C). The resulting combustion gases (CO₂, H₂O, and N₂) are then separated and quantified by various detection methods, most commonly thermal conductivity.
Workflow for Combustion CHN Analysis:
Caption: Workflow for automated CHN combustion analysis.
Experimental Protocol for CHN Analysis:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified reference material (CRM) with a known elemental composition. Acetanilide or sulfanilamide are common choices.
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol sample into a tin or silver capsule.
-
For volatile or hygroscopic samples, use a sealed container for weighing and handle it quickly.
-
Fold the capsule to ensure no sample is lost and to facilitate complete combustion.
-
-
Analysis:
-
Introduce the encapsulated sample into the autosampler of the CHN analyzer.
-
Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace.
-
The combustion products (CO₂, H₂O, N₂, and others) are swept by a carrier gas (typically helium) through a reduction tube where nitrogen oxides (NOₓ) are converted to N₂.
-
The gases are then separated, and their concentrations are measured by a thermal conductivity detector.
-
-
Data Calculation: The instrument software calculates the percentage of C, H, and N based on the detector response and the initial sample weight.
Causality Behind Experimental Choices:
-
Small Sample Size: Minimizes the impact of any potential sample inhomogeneity and ensures complete combustion.
-
Tin/Silver Capsules: These materials act as a flux, aiding in complete combustion at a lower temperature and providing a burst of oxygen upon melting.
-
Reduction Tube: Crucial for obtaining accurate nitrogen values by converting all nitrogen oxides to diatomic nitrogen. Heterocyclic nitrogen compounds can be challenging to combust completely, making this step vital.[1]
Chlorine Analysis
The determination of chlorine in organic compounds requires a different approach, as it is not detected by standard CHN analyzers. The Schöniger oxygen flask method is a classic and reliable technique for halogen determination.[4][5][6]
Principle of Schöniger Flask Combustion:
This method involves the combustion of the sample in a sealed flask filled with pure oxygen.[5] The organic matrix is destroyed, and the chlorine is converted to hydrogen chloride (HCl), which is then absorbed into a solution and subsequently titrated.
Workflow for Chlorine Analysis by Schöniger Flask Method:
Caption: Workflow for chlorine determination via Schöniger oxygen flask combustion.
Experimental Protocol for Chlorine Determination:
-
Apparatus Preparation:
-
Use a heavy-walled Erlenmeyer flask (Schöniger flask) with a ground-glass stopper that has a fused platinum gauze sample holder.
-
Ensure the flask is meticulously clean and free of any organic residues.
-
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample onto a piece of halogen-free ashless filter paper.
-
Fold the paper around the sample and attach a fuse strip.
-
Place the wrapped sample into the platinum gauze holder.
-
-
Combustion and Absorption:
-
Add the absorbing solution (e.g., a dilute solution of sodium hydroxide and hydrogen peroxide) to the flask.
-
Flush the flask thoroughly with pure oxygen.
-
Ignite the fuse strip and quickly insert the stopper into the flask, holding it firmly in place. The combustion will proceed rapidly.
-
After combustion, shake the flask to ensure all the combustion products are absorbed into the solution.
-
-
Titration:
-
Once absorption is complete, the resulting chloride solution can be titrated. Potentiometric titration with a standardized silver nitrate solution is a common and accurate method.[6]
-
-
Calculation: The percentage of chlorine is calculated based on the volume of titrant used, its concentration, and the initial sample weight.
Causality Behind Experimental Choices:
-
Pure Oxygen Atmosphere: Ensures complete and rapid combustion of the organic material.
-
Absorbing Solution: The alkaline solution neutralizes the acidic HCl gas produced, trapping it as chloride ions. Hydrogen peroxide is often added to ensure any other oxidation states of chlorine are converted to chloride.
-
Potentiometric Titration: Provides a more precise and objective endpoint determination compared to colorimetric indicators, which is crucial for accurate quantification.
Certified Reference Materials (CRMs): Ensuring Accuracy and Traceability
The use of Certified Reference Materials (CRMs) is non-negotiable for achieving accurate and traceable elemental analysis results. CRMs are produced under stringent manufacturing protocols and come with a certificate of analysis that specifies the certified values and their uncertainties.[7][8][9]
For the analysis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, ideal CRMs would be pure organic compounds with certified values for C, H, N, and Cl. While a single CRM with certified values for all four elements is rare, a combination of CRMs is typically used.
Comparison of Suitable Certified Reference Materials:
| Certified Reference Material | Supplier | Certified Elements | Matrix | Key Features |
| Acetanilide | Various (e.g., Merck, Alfa Aesar) | C, H, N | Pure Organic Solid | Widely used for CHN analyzer calibration; stable and readily available. |
| Sulfanilamide | Various (e.g., Merck, Elemental Microanalysis) | C, H, N, S | Pure Organic Solid | Another common standard for CHN analysis; also provides a certified value for sulfur. |
| 2-Chlorobenzoic acid | Various | C, H, Cl | Pure Organic Solid | Suitable for calibrating the chlorine determination method. |
| Custom Halogenated Standards | Wellington Laboratories | Cl, Br (in various organic matrices) | Organic Solutions/Solids | Offers a wide range of certified halogenated compounds, which can be matrix-matched to the sample.[10] |
| Pharmaceutical Impurity Standards | Various (e.g., LGC, Alfa Chemistry) | Varies | Pure Organic Solids | While not specifically for elemental analysis, these highly pure compounds can be used as in-house standards if their elemental composition is well-defined.[8][11] |
Selection Rationale:
-
For CHN analysis , acetanilide or sulfanilamide are excellent choices due to their high purity, stability, and well-established certified values.
-
For chlorine analysis , 2-chlorobenzoic acid is a suitable standard as it is a solid organic compound with a certified chlorine content.
-
When analyzing a series of related halogenated compounds, investing in a custom standard from a supplier like Wellington Laboratories can provide a more closely matrix-matched reference material, potentially improving accuracy.
Conclusion and Recommendations
The accurate elemental analysis of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is a multi-step process that requires careful attention to detail, from the initial theoretical calculations to the selection of appropriate analytical techniques and certified reference materials.
-
Establish the Theoretical Baseline: Always begin by calculating the theoretical elemental composition. This is your non-negotiable reference point.
-
Employ a Dual-Technique Approach: Utilize automated combustion analysis for C, H, and N, and the Schöniger oxygen flask method for chlorine determination.
-
Validate with High-Quality CRMs: The accuracy of your results is directly tied to the quality of your calibration. Use certified reference materials from reputable suppliers and ensure they are appropriate for your sample matrix.
-
Meticulous Sample Handling: Pay close attention to sample weighing and preparation, as this is a common source of error.
By integrating these principles and methodologies, researchers and drug development professionals can ensure the generation of high-quality, reliable elemental analysis data, a cornerstone of rigorous chemical characterization.
References
- ASTM International. (n.d.). Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.
- Goyal, K., & Singh, N. (2022). Oxygen Flask Combustion Method. Bentham Science Publishers.
-
Exeter Analytical, Inc. (n.d.). The Schöniger Procedure. Retrieved from [Link].
- SCAN-test. (n.d.). Extractable organic chlorine.
- World Health Organization. (n.d.). 2.4 Oxygen flask method. digicollections.net.
- Wellington Laboratories. (2023, March 8). Environmental Certified Reference Standards and Materials.
- Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PE Polska.
- PerkinElmer. (n.d.).
- ResearchGate. (2024, August 29).
- Ali, A. A., et al. (2022, June 6). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti-bacterial, MTT and Molecular Docking Assessment.
- El-Sayed, M. A. A., et al. (n.d.). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica.
- Singh, P., et al. (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. PMC.
- ResearchGate. (n.d.).
- Alfa Chemistry. (n.d.).
- Agilent. (n.d.).
- LGC. (n.d.). Reference Standards. Phoenix-Sci.
- Cheméo. (n.d.). Pyrimidine, 5-amino-6-chloro-4-(methylamino)- (CAS 52602-68-3).
- PubChem. (n.d.). N'-(2-Amino-4,6-dichloro-5-pyrimidinyl)-N,N-dimethylmethanimidamide.
- Chemical Synthesis Database. (2025, May 20). 5-chloro-6-methyl-2,4-pyrimidinediol.
- PubChem. (n.d.). 5,6-dimethyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one.
- He, Y., et al. (2017, September 22). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.
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- 2. researchgate.net [researchgate.net]
- 3. measurlabs.com [measurlabs.com]
- 4. kemesta.fi [kemesta.fi]
- 5. Schöniger oxidation - Wikipedia [en.wikipedia.org]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Certified Reference Materials [merckmillipore.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. agilent.com [agilent.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. LGC Reference Standards | Phoenix-Sci [phoenix-sci.com]
Comparative stability studies of chlorinated vs non-chlorinated pyrimidines
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists
Executive Summary
The pyrimidine scaffold is ubiquitous in drug discovery, serving as the core for kinase inhibitors, nucleoside analogs, and antivirals. However, the stability profile of this heterocycle changes drastically upon chlorination.
This guide provides a comparative analysis of Chlorinated Pyrimidines (specifically the reactive 2- and 4-chloro isomers) versus Non-Chlorinated (or 5-chlorinated) Pyrimidines . While non-chlorinated variants generally exhibit high hydrolytic stability but metabolic susceptibility (oxidation), 2- and 4-chlorinated pyrimidines function as "activated" electrophiles. They are prone to rapid hydrolytic degradation via Nucleophilic Aromatic Substitution (
Mechanistic Grounding: The Stability Divergence
To understand the stability data, one must understand the electronic environment of the pyrimidine ring.
The "Activated" Chloropyrimidines (2-Cl and 4-Cl)
Chlorine atoms at the 2- or 4-positions are flanked by ring nitrogens. The electronegative nitrogen atoms pull electron density away from the carbon-chlorine bond, making the carbon highly electrophilic.
-
Instability Driver:
(Nucleophilic Aromatic Substitution). Water acts as a nucleophile, displacing the chloride ion.[1] -
Degradation Product: Hydrolysis yields 2-hydroxypyrimidine (which tautomerizes to the stable 2-pyrimidone).
-
Kinetics: Degradation follows pseudo-first-order kinetics in aqueous buffers.
The "Stable" Pyrimidines (Non-chlorinated & 5-Cl)
-
Non-Chlorinated: The core ring is resistant to hydrolysis but susceptible to metabolic oxidation by cytochrome P450 enzymes (oxidative instability).
-
5-Chloropyrimidine: A chlorine at the 5-position is not activated by the ring nitrogens (it is meta to both). Consequently, 5-chloropyrimidines exhibit stability profiles similar to non-chlorinated analogs and are often used to block metabolic oxidation without introducing hydrolytic instability.
Visualizing the Degradation Pathway
The following diagram illustrates the critical hydrolytic instability mechanism for 2-chloropyrimidine compared to the stable metabolic oxidation of non-chlorinated pyrimidine.
Figure 1: Mechanistic divergence between hydrolytically unstable 2-chloropyrimidines and oxidatively susceptible non-chlorinated pyrimidines.
Comparative Stability Data
The following data summarizes the stability differences under standard stress conditions.
| Feature | 2-Chloropyrimidine (Reactive) | Non-Chlorinated Pyrimidine (Stable) | 5-Chloropyrimidine (Hybrid) |
| Primary Degradation | Hydrolysis ( | Oxidation (Metabolic) | Minimal (Chemically Inert) |
| Aqueous Half-life (pH 7) | Hours to Days (Temp dependent) | > 2 Years | > 2 Years |
| pH Sensitivity | Highly Unstable in Base (OH⁻ attack) | Stable pH 1-13 | Stable pH 1-13 |
| Thermal Stability | Degrades > 40°C (if moist) | Stable > 100°C | Stable > 100°C |
| Storage Requirement | -20°C, Desiccated, Inert Gas | Room Temp, Ambient | Room Temp, Ambient |
| Drug Role | Synthetic Intermediate | Pharmacophore Core | Metabolic Blocker |
Experimental Protocols for Stability Assessment
To validate these profiles in your own lab, use the following self-validating protocols.
Protocol A: Forced Degradation (Hydrolysis Stress)
Objective: Determine the hydrolytic half-life (
-
Preparation:
-
Prepare a 1 mM stock solution of the test compound in Acetonitrile (ACN).
-
Prepare stress buffers: 0.1 N HCl (Acid), 0.1 N NaOH (Base), and 50 mM Phosphate Buffer pH 7.4 (Neutral).
-
-
Execution:
-
Mix Stock:Buffer in a 1:9 ratio (Final conc: 100 µM).
-
Incubate at 40°C and 60°C in sealed HPLC vials.
-
Sampling: Inject samples at T=0, 1h, 4h, 8h, 24h, and 48h.
-
-
Analysis (HPLC-UV/MS):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5% to 95% ACN in Water (+0.1% Formic Acid).
-
Detection: Monitor disappearance of Parent Peak (AUC).
-
-
Calculation:
-
Plot
vs. Time.[2] -
Slope =
. - .
-
Protocol B: Oxidative Stress (Simulating Metabolism)
Objective: Assess susceptibility to oxidation (relevant for non-chlorinated scaffolds).
-
Reagent: 3% Hydrogen Peroxide (
) in water. -
Execution:
-
Dissolve compound in Methanol/Water (50:50).
-
Add
to final concentration of 3%. -
Incubate at Room Temperature for 24 hours.
-
-
Readout:
-
Non-chlorinated pyrimidines may show N-oxide formation (+16 Da shift in LC-MS).
-
Chlorinated pyrimidines (2-Cl) typically hydrolyze before oxidizing in aqueous peroxide.
-
Stability Testing Decision Tree
Use this workflow to select the correct handling procedures based on your pyrimidine substitution pattern.
Figure 2: Decision tree for selecting stability protocols and storage conditions.
References
-
BenchChem. (2025).[1][3] An In-depth Technical Guide to the Stability and Storage of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Chloropyrimidine. Retrieved from
-
MDPI. (2022). Synthesis and Degradation of Pyrimidine-Substituted Derivatives in Soil. Retrieved from
-
Science.gov. (2024). Pyrimidine Degradation Pathway and Kinetics. Retrieved from
-
ChemicalBook. (2025). 2-Chloropyrimidine Reactivity and Applications. Retrieved from
Sources
Safety Operating Guide
5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol proper disposal procedures
The following guide details the operational safety and disposal protocols for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol (and its likely tautomer, 5-chloro-6-(dimethylamino)-2-methylpyrimidin-4(3H)-one).
Given the specific structural characteristics—a halogenated aminopyrimidine —this compound shares toxicological motifs with potent convulsants like Crimidine (2-chloro-4-dimethylamino-6-methylpyrimidine). Consequently, in the absence of a compound-specific Safety Data Sheet (SDS) from major suppliers, this guide applies a High-Hazard Precautionary Principle , treating the substance as a potential acute toxin and environmental hazard.[1]
Hazard Identification & Chemical Profile
Senior Scientist Note: Do not underestimate this compound based on its "pyrimidinol" suffix. The combination of a chlorine substituent and a dimethylamino group on the pyrimidine ring suggests high biological activity, potential lipophilicity (skin absorption), and aquatic toxicity.[1]
| Property | Description | Operational Implication |
| Chemical Class | Halogenated Nitrogen Heterocycle | Incompatible with strong oxidizers. Potential for formation of toxic chloramines upon improper degradation. |
| Hazard Analogy | Structural analog to Crimidine (Castrix) | Assume Acute Toxicity (Oral/Dermal). Treat as a neurotoxin until proven otherwise. |
| Physical State | Solid (Crystalline Powder) | Dust Hazard. High risk of inhalation exposure during weighing/transfer.[1] |
| Acidity/Basicity | Amphoteric (Pyrimidinol/Pyrimidinone) | Soluble in basic aqueous solutions; potentially unstable in strong acids.[1] |
| Waste Stream | Halogenated Organic | DO NOT dispose of in general aqueous waste or non-halogenated solvent streams.[1] |
Personal Protective Equipment (PPE) & Engineering Controls
Standard laboratory PPE is insufficient.[1] You must implement a Barrier-First approach to prevent dermal absorption and inhalation.
-
Respiratory: Work strictly within a Class II Biosafety Cabinet or Chemical Fume Hood with HEPA filtration.[1] If working with open powder outside containment, use an N95/P100 respirator .[1]
-
Dermal: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil).[1]
-
Outer Layer:Laminate (Silver Shield/4H) or thick Nitrile (8 mil) to prevent permeation of organic solutions.
-
-
Ocular: Chemical splash goggles (Face shield recommended if handling liquids >50mL).[1]
Disposal Procedures: Step-by-Step
Core Directive: The primary disposal method for 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol is High-Temperature Incineration via an approved hazardous waste contractor. Chemical neutralization (e.g., bleach) is NOT recommended without specific validation, as it may generate toxic chlorinated byproducts.[1]
Scenario A: Disposal of Solid Waste (Pure Substance)
-
Containment: Place the solid substance into a wide-mouth HDPE (High-Density Polyethylene) jar .
-
Solvent Dampening: Add a small amount of compatible solvent (e.g., Ethanol or DMSO) to wet the powder and prevent dust generation during downstream handling.[1]
-
Labeling: Affix a hazardous waste label:
-
Segregation: Place the HDPE jar into the Solid Halogenated Waste drum.
Scenario B: Disposal of Liquid Waste (Mother Liquor/Solutions)
-
Segregation: Ensure the solution is separated from non-halogenated solvents.[1] Even trace amounts of this compound classify the entire solvent volume as Halogenated Waste.[1]
-
pH Check: Ensure the solution is neutral (pH 6-8). If acidic, neutralize slowly with Sodium Bicarbonate (
) to prevent corrosion of waste drums.[1] -
Container: Pour into a chemically resistant carboy (HDPE or Glass).
-
Labeling: "Halogenated Solvent Waste with Toxic Organics."
Scenario C: Contaminated Debris (Gloves, Wipes, Weigh Boats)[1]
-
Bagging: Place all contaminated disposables immediately into a clear plastic hazardous waste bag (minimum 2 mil thickness).[1]
-
Sealing: Goose-neck and tape the bag seal.
-
Secondary Containment: Place the sealed bag into the solid hazardous waste drum.
Visual Workflow: Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards for halogenated organics.
Caption: Operational logic flow for segregating and packaging 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol waste streams.
Emergency Response Protocols
Spill Cleanup (Solid)
-
Evacuate & Ventilate: Clear the immediate area.[1]
-
PPE Up: Wear N95 respirator, double gloves, and lab coat.[1]
-
Wet Method: Cover the spill with paper towels dampened with Ethanol or Water .[1] Do not dry sweep (creates toxic dust).[1]
-
Scoop: Carefully scoop the wet material into a waste jar.
-
Wash: Clean the surface with a soap/water solution, followed by an Ethanol wipe.[1]
Exposure First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Note: Pyrimidine analogs can cause delayed respiratory irritation.
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use ethanol on skin (enhances absorption).[1]
-
Eye Contact: Rinse with water for 15 minutes, lifting eyelids.[1] Consult an ophthalmologist.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10813, Crimidine. Retrieved from [Link]
- Context: Used as the primary toxicological analog (SAR)
- Context: Baseline safety data for 5-chloro-methyl-pyrimidine substructures, confirming skin/eye irritation and aqu
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
- Context: Regulatory basis for classifying halogenated organic waste and incineration requirements (P-listed/U-listed waste protocols).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol, demands a rigorous and proactive approach to personal protection. Due to the absence of a specific, comprehensive toxicological profile for this compound, this guide is structured around a conservative safety-first principle. We will infer potential hazards from its chemical structure—a chlorinated pyrimidine derivative—and establish a robust personal protective equipment (PPE) protocol based on best practices for handling analogous hazardous compounds.
This document provides immediate, essential safety and operational guidance. It is designed not as a rigid template, but as a self-validating system of protocols that explains the causality behind each safety measure, empowering you to work with confidence and security.
Hazard Assessment: A Proactive Approach
The foundational principle for handling a compound with limited safety data is to treat it with the highest degree of caution. The chemical structure of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol features several key functional groups that guide our hazard assessment:
-
Chlorinated Heterocycle: Halogenated organic compounds can exhibit significant toxicity and may be irritating or corrosive to skin and eyes.[1][2] They also require specific disposal procedures as halogenated waste.[3]
-
Pyrimidine Core: Pyrimidine derivatives can be biologically active and may present various health hazards, including irritation and potential toxicity.[4][5]
-
Amino Group: This functional group can sometimes be associated with skin sensitization or irritation.
Given these features, we must assume the compound is, at a minimum, a skin, eye, and respiratory irritant, and potentially harmful if ingested or absorbed through the skin.[5][6][7] The following workflow outlines the logical process for establishing a safety protocol in the absence of specific data.
Caption: Logical workflow for determining safety protocols for a novel compound.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to create a reliable barrier between the researcher and the chemical.[8] The following equipment is mandatory when handling 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Safety Goggles | Required: Tightly fitting, indirectly vented chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. Causality: Protects against splashes, dust, and aerosols from entering the eyes. Standard safety glasses do not provide an adequate seal.[4][9] |
| Face Shield | Recommended: To be worn over safety goggles, especially when handling larger quantities (>5g) or when there is a significant risk of splashing. Causality: Provides a secondary barrier protecting the entire face from direct splashes.[1][10] | |
| Skin & Body Protection | Chemical-Resistant Gloves | Required: Double-gloving is mandatory. Use powder-free nitrile or neoprene gloves.[11] Causality: The inner glove protects the skin in case the outer glove is breached. The outer glove bears the primary contamination. This practice significantly reduces the risk of dermal exposure.[9][11] Always inspect gloves for tears or holes before use.[4] |
| Laboratory Gown | Required: A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit cuffs.[9] Causality: Protects the torso and arms from contamination. Knit cuffs ensure a secure interface with gloves, preventing skin exposure at the wrist. | |
| Respiratory Protection | Chemical Fume Hood | Required: All handling of the solid compound and preparation of its solutions must be performed inside a certified chemical fume hood. Causality: This is the primary engineering control to prevent inhalation of airborne particulates or vapors.[1] |
| Respirator | As Needed: An N95-rated respirator should be used if there is a risk of generating dust outside of a fume hood (e.g., during spill cleanup).[5][9][12] Causality: Protects against the inhalation of fine solid particles. |
Procedural Guidance: Donning, Doffing, and Inspection
The sequence of putting on (donning) and taking off (doffing) PPE is as critical as the equipment itself. An incorrect doffing procedure can lead to self-contamination.
Pre-Operational Inspection
Before entering the laboratory, visually inspect all PPE. Check gloves for perforations by stretching them slightly. Ensure your gown is free of rips and that your goggles' strap is intact and the lens is clear.
Step-by-Step PPE Workflow
The following diagram illustrates the mandatory sequence for donning and doffing to ensure a validated, safe process.
Caption: The mandatory sequence for donning and doffing personal protective equipment.
Spill Management and Emergency Procedures
Immediate and correct action is vital in the event of an exposure or spill.
Personnel Exposure:
-
Skin Contact: Immediately remove all contaminated clothing.[13] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[13][14] Seek medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[5][7] If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4] Call a poison control center or doctor immediately.[14]
Small-Scale Laboratory Spill:
-
Alert: Notify personnel in the immediate area.
-
Evacuate: Keep people away from the spill area.[4]
-
PPE: Don the full, appropriate PPE, including an N95 respirator if the spilled material is a powder.
-
Contain: Cover the spill with an absorbent material (e.g., vermiculite or sand), working from the outside in to prevent spreading.[15]
-
Collect: Carefully scoop the contained material into a suitable, labeled container for hazardous waste disposal.[4][16]
-
Decontaminate: Wipe the spill area with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.
Waste Disposal Protocol
Proper disposal is a critical final step in the safe handling of 5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol.
-
Waste Identification: All materials contaminated with this compound (e.g., excess solid, contaminated gloves, gowns, absorbent materials) must be treated as hazardous chemical waste.
-
Segregation: As a chlorinated organic compound, this waste must be segregated into a container specifically designated for Halogenated Organic Waste .[3] Do not mix with non-halogenated solvents, acids, or bases.[16]
-
Containerization: Use a clearly labeled, sealable, and chemically compatible container. The container must be kept closed when not in use.[4][16]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "5-Chloro-6-(dimethylamino)-2-methyl-4-pyrimidinol," and any other components in the waste mixture.[16]
-
Disposal: Arrange for pickup and disposal through your institution's environmental health and safety office, following all local and national regulations.[4][7]
By adhering to these comprehensive guidelines, you build a culture of safety that protects not only yourself but also your colleagues and the environment, allowing for the confident pursuit of scientific advancement.
References
-
CAUTION. Gowan Company. [Link]
-
Safety data sheet. BASF Agro España. [Link]
-
DANGER / PELIGRO. Arysta LifeScience. [Link]
-
SAFETY DATA SHEET. MilliporeSigma. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
-
Precautionary Statements. Greenbook.net. [Link]
-
CAUTION. Sharda USA LLC. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
-
Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]
-
Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Wisconsin-Milwaukee. [Link]
-
2-MERCAPTO-4-AMINO-5-CARBETHOXYPYRIMIDINE AND 2-MERCAPTO-4-AMINO-5-CYANOPYRIMIDINE. Organic Syntheses. [Link]
-
Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. World Health Organization. [Link]
-
Chlorinated Solvents Product Stewardship Manual. Olin Chlor Alkali. [Link]
-
STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]
-
Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Ecolink, Inc. [Link]
Sources
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- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
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- 10. wiki.nanofab.usc.edu [wiki.nanofab.usc.edu]
- 11. pppmag.com [pppmag.com]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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- 14. rvpadmin.cce.cornell.edu [rvpadmin.cce.cornell.edu]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
